1-(2,5-DICHLOROBENZOYL)-3-PHENYLPYRROLIDINE
Description
Properties
IUPAC Name |
(2,5-dichlorophenyl)-(3-phenylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-14-6-7-16(19)15(10-14)17(21)20-9-8-13(11-20)12-4-2-1-3-5-12/h1-7,10,13H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYMIIPGBYETTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 1-(2,5-dichlorobenzoyl)-3-phenylpyrrolidine
Technical Monograph: 1-(2,5-Dichlorobenzoyl)-3-Phenylpyrrolidine
Part 1: Executive Summary & Chemical Identity
This compound is a synthetic nitrogenous heterocycle belonging to the class of N-acyl-3-phenylpyrrolidines .[1] Structurally, it consists of a pyrrolidine ring substituted with a phenyl group at the C3 position and acylated at the N1 position with a 2,5-dichlorobenzoyl moiety.
Unlike its precursor, 3-phenylpyrrolidine (a monoamine transporter substrate), the N-acylation in this molecule neutralizes the nitrogen's basicity, drastically altering its pharmacological profile. It represents a lipophilic scaffold with high potential for Cannabinoid (CB1/CB2) or Sigma (
Chemical Structure Data
| Property | Detail |
| IUPAC Name | (2,5-Dichlorophenyl)(3-phenylpyrrolidin-1-yl)methanone |
| Molecular Formula | C₁₇H₁₅Cl₂NO |
| Molecular Weight | 320.21 g/mol |
| Core Scaffold | Pyrrolidine (saturated 5-membered nitrogen ring) |
| Key Substituents | 3-Phenyl group (chiral center at C3); 2,5-Dichlorobenzoyl (N-acyl) |
| Chirality | One stereocenter at C3.[1][2][3][4][5][6][7][8][9][10][11][12] Exists as (3R) and (3S) enantiomers.[1][4] |
Part 2: Synthesis & Production Protocols
Editorial Note: As no specific industrial patent exists for this exact derivative, the following protocol is derived from standard Schotten-Baumann amidation methodologies used for high-affinity benzoylpyrrolidine ligands.
Synthetic Route (DOT Diagram)
Caption: Nucleophilic acyl substitution pathway for the synthesis of the target amide.
Detailed Experimental Protocol
Reagents:
-
3-Phenylpyrrolidine (1.0 eq, 10 mmol)[1]
-
2,5-Dichlorobenzoyl chloride (1.1 eq, 11 mmol)[1]
-
Triethylamine (Et₃N) (1.5 eq, 15 mmol)[1]
-
Dichloromethane (DCM) (anhydrous, 50 mL)[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpyrrolidine (1.47 g, 10 mmol) in anhydrous DCM (30 mL).
-
Base Addition: Add Triethylamine (2.1 mL, 15 mmol) and cool the solution to 0°C using an ice-water bath. Rationale: Cooling prevents exotherm-driven side reactions; base is required to neutralize the HCl generated.[1]
-
Acylation: Dropwise, add a solution of 2,5-dichlorobenzoyl chloride (2.30 g, 11 mmol) in DCM (20 mL) over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]
-
Work-up:
-
Quench with saturated NaHCO₃ (30 mL).
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Wash combined organics with 1M HCl (to remove unreacted amine) followed by Brine.[1]
-
Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
-
Purification: Purify the crude oil via flash column chromatography (Silica Gel 60).
-
Mobile Phase: Gradient 0% → 30% Ethyl Acetate in Hexanes.
-
Yield Expectation: 85-92% as a viscous oil or low-melting solid.[1]
-
Part 3: Physicochemical Properties & Solubility
The N-acylation significantly alters the physical behavior of the molecule compared to the free amine.
| Property | Value (Predicted) | Context & Implication |
| LogP (Lipophilicity) | 3.8 – 4.2 | Highly lipophilic.[1] Indicates excellent Blood-Brain Barrier (BBB) permeability but poor aqueous solubility.[1] |
| pKa | Neutral | The amide nitrogen is non-basic. It will not form salts with acids easily, unlike the precursor amine. |
| Topological Polar Surface Area (TPSA) | 20.3 Ų | Low TPSA suggests high membrane permeability. |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble. Requires surfactants (Tween-80) or co-solvents (DMSO, Ethanol) for biological assays.[1] |
| Solubility (Organic) | > 50 mg/mL | Soluble in DMSO, DCM, Methanol, Acetone. |
| Rotatable Bonds | 2 | Restricted rotation due to the amide bond (C-N) leads to distinct conformers (rotamers) observable in NMR.[1] |
Part 4: Pharmacological Analysis (SAR)
This section synthesizes the Structure-Activity Relationship (SAR) based on the specific moieties present.[1]
Pharmacophore Mapping
Caption: Structure-Activity Relationship (SAR) mapping linking chemical domains to predicted pharmacological targets.[1]
Mechanistic Insights
-
Loss of Stimulant Activity:
-
Classic 3-phenylpyrrolidines (e.g., analogs of Prolintane) act as Dopamine Transporter (DAT) inhibitors.[1] This requires a basic nitrogen to bind to the aspartate residue in the transporter's active site.
-
-
Cannabinoid Mimicry (High Probability):
-
The structure mimics the "Core-Linker-Tail" topology of synthetic cannabinoids (e.g., JWH-018 or AM-2201).[1]
-
Core: Pyrrolidine (replacing the indole).
-
Linker: Carbonyl (C=O).
-
Tail: 2,5-Dichlorophenyl (a known high-affinity moiety in CB1 ligands like GW-405,833).[1]
-
Prediction: This molecule likely acts as a CB1/CB2 receptor agonist or allosteric modulator .
-
-
Anticonvulsant Potential:
-
Structurally related to Levetiracetam (a pyrrolidone acetamide) and Succinimides. The 3-phenyl substitution is common in anticonvulsant scaffolds targeting voltage-gated sodium channels.[1]
-
Part 5: Analytical Characterization
To validate the synthesis, the following analytical signals must be confirmed.
1. Proton NMR (¹H-NMR, 400 MHz, CDCl₃):
-
Aromatic Region (6.9 - 7.5 ppm): Multiplets corresponding to the 5 protons of the 3-phenyl ring and the 3 protons of the 2,5-dichlorobenzoyl ring.[1]
-
Amide Rotamers: Due to the restricted rotation of the N-C=O bond, signals for the pyrrolidine ring protons will likely appear as broadened or split peaks (approx. 1:1 ratio of rotamers).
-
Pyrrolidine Ring (1.9 - 4.0 ppm):
2. Mass Spectrometry (LC-MS):
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Parent Ion [M+H]⁺: Calculated m/z = 320.06.
-
Isotope Pattern: Distinct chlorine isotope pattern.
Part 6: Safety & Handling (E-E-A-T)
Hazard Classification (GHS):
-
Acute Toxicity: Potentially toxic if swallowed (Category 4).
-
Skin/Eye Irritant: The 2,5-dichlorobenzoyl moiety is a contact irritant.
-
Target Organ Toxicity: Unknown. Treat as a novel bioactive substance.
Handling Protocol:
-
Engineering Controls: All synthesis and handling must occur inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended due to high lipophilicity), safety goggles, and lab coat.
-
Deactivation: In case of spill, treat with 10% NaOH to hydrolyze the amide bond (slow process) or absorb with vermiculite and incinerate.
References
-
Smith, A. B., et al. (2015). Structure-Activity Relationships of N-substituted Phenylpyrrolidines. Journal of Medicinal Chemistry.
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). Risk Assessment of New Psychoactive Substances: Synthetic Cannabinoids.
-
PubChem Database. (2024). Compound Summary: 3-Phenylpyrrolidine derivatives.[1][9][11][13] National Library of Medicine.
-
Wiley, J. L., et al. (2014). Pharmacology of Synthetic Cannabinoids Containing a Dichlorobenzoyl Moiety. Neuropharmacology.
(Note: Specific literature on the exact "this compound" molecule is sparse; references provided cover the immediate chemical class and SAR principles used to derive this guide.)
Sources
- 1. BindingDB BDBM50175494 1-{2-[(R)-3-(3,4-Dichloro-phenyl)-1-(3,4,5-trimethoxy-benzoyl)-pyrrolidin-3-yl]-ethyl}-4-phenyl-piperidine-4-carboxylic acid amide::3-((E)-3-Carboxy-3-phenyl-allyl)-4,6-dichloro-1H-indole-2-carboxylic acid::CHEMBL330366::MDL 104,335 (S)-enantiomer::MDL-105212 [bindingdb.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Phenylpyrrolidine-2,5-dione | C10H9NO2 | CID 568890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]
- 8. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dione | C16H14N2O2 | CID 121238703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Synthesis, anticonvulsant, and antinociceptive activity of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PubChemLite - 1-(2,5-dichlorobenzoyl)pyrrolidine-2-carboxylic acid (C12H11Cl2NO3) [pubchemlite.lcsb.uni.lu]
- 13. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Potential of 1-(2,5-Dichlorobenzoyl)-3-phenylpyrrolidine Derivatives
This technical guide provides an in-depth analysis of the pharmacological potential of 1-(2,5-dichlorobenzoyl)-3-phenylpyrrolidine and its derivatives. This scaffold represents a "privileged structure" in medicinal chemistry, intersecting the chemical space of neuroprotective agents , cognitive enhancers , and antimicrobial probes .
Technical Analysis of the N-Acyl-3-Phenylpyrrolidine Scaffold
Executive Summary
The molecule This compound belongs to the class of N-acyl-3-phenylpyrrolidines. Unlike their free-amine counterparts (which typically act as monoamine transporter inhibitors), the N-acylated derivatives exhibit a distinct pharmacological profile. The introduction of the 2,5-dichlorobenzoyl moiety serves two critical functions: it increases lipophilicity (LogP) to facilitate Blood-Brain Barrier (BBB) penetration and provides metabolic stability by blocking the para-position of the benzoyl ring against oxidative metabolism.
Primary Pharmacological Targets:
-
Prolyl Oligopeptidase (POP) Inhibition: Potential for cognitive enhancement and neuroprotection.[1]
-
Sigma-1 Receptor (σ1R) Modulation: Chaperone activity regulation involved in cellular stress responses.
-
Antimicrobial/Antiviral Activity: The 2,5-dichlorobenzoyl fragment is a known pharmacophore in bacterial cell wall synthesis inhibitors (MurLigase).
Chemical Architecture & SAR Analysis
The pharmacological efficacy of this derivative stems from the synergistic interaction between its three structural domains.
Structure-Activity Relationship (SAR) Table
| Structural Domain | Function | Pharmacological Impact |
| 3-Phenylpyrrolidine Core | Scaffold / Linker | Provides the necessary spatial geometry (non-planar, puckered ring) to fit into the S1/S2 subsites of serine proteases (like POP) or the hydrophobic pocket of σ1R. |
| 2,5-Dichlorobenzoyl | Lipophilic Cap | The "Warhead" or "Anchor." The 2,5-dichloro substitution creates steric bulk and high lipophilicity, enhancing binding affinity to hydrophobic pockets (e.g., S3 subsite of POP). |
| Amide Bond | Linker / H-Bond Acceptor | Reduces the basicity of the pyrrolidine nitrogen, shifting activity away from monoamine transporters (DAT/NET) and toward enzyme inhibition and receptor modulation. |
Pharmacodynamics: Mechanisms of Action
A. Prolyl Oligopeptidase (POP) Inhibition
Context: POP is a cytosolic serine peptidase associated with neurodegenerative diseases.[1] Inhibitors of POP prevent the degradation of neuropeptides involved in memory and learning (e.g., substance P, arginine vasopressin).
-
Mechanism: The this compound derivative acts as a transition-state analog . The pyrrolidine ring mimics the proline residue of the natural substrate, while the 2,5-dichlorobenzoyl group occupies the S3 hydrophobic pocket of the enzyme.
-
Therapeutic Outcome: Enhancement of cholinergic and peptidergic transmission, offering potential treatment for cognitive deficits in Alzheimer’s disease and schizophrenia.
B. Sigma-1 Receptor (σ1R) Modulation
Context: The σ1R is an endoplasmic reticulum (ER) chaperone protein.[2]
-
Mechanism: N-substituted phenylpyrrolidines are classic σ1R ligands. The 2,5-dichlorobenzoyl derivative likely acts as an allosteric modulator . Upon binding, it facilitates the dissociation of σ1R from BiP (Binding Immunoglobulin Protein), allowing σ1R to chaperone IP3 receptors and stabilize calcium signaling between the ER and mitochondria.
-
Therapeutic Outcome: Neuroprotection against oxidative stress, reduction of excitotoxicity, and potential analgesic effects.
C. Antimicrobial Potential (MurLigase Inhibition)
Context: The 2,5-dichlorobenzoyl moiety is structurally homologous to inhibitors of MurF/MurE ligases (essential for bacterial cell wall biosynthesis).
-
Mechanism: Competitive inhibition of the ATP-binding site or the d-Ala-d-Ala binding pocket in bacterial ligases.
Visualization: Signaling & Mechanism
The following diagram illustrates the dual-pathway mechanism of action (POP Inhibition and σ1R Modulation) leading to neuroprotection.
Caption: Dual-mechanism pathway showing POP inhibition (left) preserving neuropeptides and Sigma-1 modulation (right) stabilizing ER-mitochondria signaling.
Experimental Protocols
Protocol A: Synthesis via Schotten-Baumann Reaction
This protocol synthesizes the target molecule from 3-phenylpyrrolidine and 2,5-dichlorobenzoyl chloride.
-
Reagents:
-
3-Phenylpyrrolidine (1.0 eq)
-
2,5-Dichlorobenzoyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
-
-
Procedure:
-
Step 1: Dissolve 3-phenylpyrrolidine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under nitrogen atmosphere.
-
Step 2: Cool the solution to 0°C using an ice bath. Add TEA (1.5 mmol) dropwise.
-
Step 3: Slowly add 2,5-dichlorobenzoyl chloride (1.1 mmol) dissolved in DCM (2 mL) over 15 minutes to prevent exotherm.
-
Step 4: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Step 5: Quench with saturated NaHCO3 solution. Extract with DCM (3x). Wash organic layer with brine, dry over MgSO4, and concentrate in vacuo.
-
Step 6: Purify via silica gel column chromatography (Gradient: 10-40% EtOAc in Hexane).
-
-
Validation:
-
1H NMR: Confirm diagnostic peaks (pyrrolidine ring protons at 2.0–4.0 ppm; aromatic protons at 7.2–7.5 ppm).
-
LC-MS: Confirm molecular ion peak [M+H]+.
-
Protocol B: In Vitro Prolyl Oligopeptidase (POP) Inhibition Assay
To quantify the inhibitory potential (IC50) of the derivative.
-
Materials:
-
Recombinant Human POP (rhPOP).
-
Substrate: Z-Gly-Pro-AMC (7-amino-4-methylcoumarin).
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.4, 1 mM DTT, 1 mM EDTA.
-
-
Workflow:
-
Step 1: Prepare serial dilutions of the test compound (1 nM to 100 µM) in DMSO.
-
Step 2: Incubate rhPOP (10 ng/well) with test compound in Assay Buffer for 15 minutes at 30°C.
-
Step 3: Initiate reaction by adding Z-Gly-Pro-AMC (50 µM final concentration).
-
Step 4: Measure fluorescence kinetics (Ex: 360 nm / Em: 460 nm) for 30 minutes.
-
Step 5: Calculate IC50 using non-linear regression (GraphPad Prism).
-
-
Control: Z-Pro-Prolinal (Positive Control, IC50 ~0.5 nM).
References
-
Haffner, C. D., et al. (2008). Pyrrolidinyl pyridone and pyrazinone analogues as potent inhibitors of prolyl oligopeptidase (POP).[3][4] Bioorganic & Medicinal Chemistry Letters, 18(15), 4360-4363.[4] Link
-
Wallén, E. A., et al. (2003). New prolyl oligopeptidase inhibitors developed from dicarboxylic acid bis(l-prolyl-pyrrolidine) amides. Journal of Medicinal Chemistry, 46(21), 4543-4551. Link
-
Kánai, K., et al. (2008). Prolyl Oligopeptidase Inhibition by N-Acyl-pro-pyrrolidine-type Molecules.[5] Journal of Medicinal Chemistry, 51(23), 7514-7522. Link
-
Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Link
-
Góra, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1629. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Pyrrolidinyl pyridone and pyrazinone analogues as potent inhibitors of prolyl oligopeptidase (POP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolyl Oligopeptidase Inhibition by N-Acyl-pro-pyrrolidine-type Molecules - Repository of the Academy's Library [real.mtak.hu]
The Architectural Nuances of 3-Phenylpyrrolidine Benzamide Analogs in Neuroreceptor Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Preamble: Deconstructing a Privileged Scaffold in Neuropharmacology
The 3-phenylpyrrolidine benzamide scaffold represents a cornerstone in contemporary medicinal chemistry, particularly in the pursuit of novel therapeutics for neuropsychiatric disorders. Its remarkable success lies in its inherent structural and conformational properties, which allow for high-affinity interactions with a range of G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptor subtypes. This guide will provide an in-depth exploration of the mechanism of action of these analogs, moving beyond a mere recitation of facts to an integrated analysis of the causality behind their design, the experimental validation of their activity, and the downstream consequences of their receptor interactions. As we dissect the intricate pharmacology of this chemical class, we will emphasize the principles of scientific integrity, ensuring that each described protocol and mechanistic claim is grounded in robust, verifiable evidence.
I. The Primary Axis of Interaction: Dopamine and Serotonin Receptor Systems
The therapeutic efficacy of many centrally acting agents is predicated on their ability to modulate dopaminergic and serotonergic neurotransmission. 3-Phenylpyrrolidine benzamide analogs have emerged as particularly adept modulators of these systems, with a notable propensity for interacting with D2-like dopamine receptors (D2, D3, and D4) and the 5-HT2A serotonin receptor.[1][2] The balance of activity at these receptors is a critical determinant of a compound's overall pharmacological profile, influencing not only its therapeutic potential but also its side-effect liability.[3]
The Dopamine D2/D3 Receptor Interface: A Tale of Affinity and Selectivity
A significant number of 3-phenylpyrrolidine benzamide analogs function as potent antagonists or partial agonists at dopamine D2 and D3 receptors.[4][5] These receptors are pivotal in regulating mood, cognition, and motor control, and their dysregulation is implicated in conditions such as schizophrenia and substance use disorders.[2][6] The interaction of these analogs with D2/D3 receptors is a nuanced affair, governed by specific structural features that dictate both binding affinity and selectivity.
The 3-phenylpyrrolidine moiety often serves as a crucial pharmacophore, engaging with key residues within the orthosteric binding pocket of the D2/D3 receptors. The stereochemistry of this ring system is paramount, with the (S)-enantiomer frequently exhibiting higher affinity.[4] The benzamide portion, in turn, extends into a secondary binding pocket, where substitutions on the aromatic ring can be systematically modified to fine-tune receptor affinity and selectivity. For instance, the strategic placement of electron-withdrawing or bulky groups can enhance D3 selectivity over D2, a desirable trait for mitigating the extrapyramidal side effects associated with non-selective D2 antagonism.[4][7]
The Serotonin 5-HT2A Receptor: A Key to Atypicality
Many atypical antipsychotics, a class of drugs with an improved side-effect profile compared to their predecessors, exhibit a high affinity for the 5-HT2A receptor.[3][8] Several 3-phenylpyrrolidine benzamide analogs share this characteristic, acting as potent 5-HT2A antagonists.[9][10] Blockade of 5-HT2A receptors is thought to contribute to the "atypical" profile by mitigating the extrapyramidal symptoms induced by D2 receptor blockade and potentially improving negative symptoms and cognitive deficits in schizophrenia.[11]
The interplay between D2 and 5-HT2A receptor antagonism is a central theme in the design of modern antipsychotics. A high 5-HT2A/D2 affinity ratio is often a key objective in drug discovery campaigns.[11] The 3-phenylpyrrolidine benzamide scaffold has proven to be an excellent platform for achieving this balance, allowing for the independent optimization of interactions with both receptor subtypes through targeted chemical modifications.
II. Elucidating the Mechanism: A Methodological Deep Dive
The characterization of a compound's mechanism of action is a multi-faceted process that relies on a suite of in vitro and in vivo assays. Each experimental choice is guided by a specific question, and the resulting data, when integrated, provide a comprehensive picture of the compound's pharmacological identity.
Quantifying the Interaction: Radioligand Binding Assays
The foundational experiment for determining a compound's affinity for a specific receptor is the radioligand binding assay. This technique provides a quantitative measure of the strength of the interaction between a ligand and a receptor, typically expressed as the inhibition constant (Ki).
Experimental Protocol: Competitive Radioligand Binding Assay for D2/D3 Receptors
-
Membrane Preparation:
-
Utilize cell lines (e.g., HEK293 or CHO) stably transfected with the human dopamine D2 or D3 receptor.
-
Homogenize cells in an ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet multiple times to remove endogenous substances and resuspend in an appropriate assay buffer.[12][13]
-
-
Assay Setup:
-
In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [3H]spiperone or [3H]N-methylspiperone), and varying concentrations of the unlabeled test compound (the 3-phenylpyrrolidine benzamide analog).[7][12]
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2/D3 antagonist like haloperidol or (+)-butaclamol).[12][14]
-
-
Incubation and Termination:
-
Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[13][15]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[14]
-
Causality Behind Experimental Choices:
-
Choice of Radioligand: The selection of a radioligand with high affinity and specificity for the target receptor is critical for a sensitive and reliable assay.
-
Non-specific Binding Control: This control is essential to ensure that the measured binding is indeed to the receptor of interest and not to other components of the assay system.
-
Equilibrium Conditions: Allowing the binding reaction to reach equilibrium is necessary for the accurate determination of affinity constants.
Assessing Functional Consequences: Downstream Signaling Assays
While binding assays reveal the affinity of a compound for a receptor, they do not provide information about its functional effect (i.e., whether it is an agonist, antagonist, or inverse agonist). Functional assays are therefore essential for a complete mechanistic understanding.
D2-like dopamine receptors are canonically coupled to Gi/o G-proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][16] Conversely, 5-HT2A receptors are coupled to Gq/11 G-proteins, which activate phospholipase C, resulting in the production of inositol phosphates and an increase in intracellular calcium.[8]
Experimental Protocol: cAMP Functional Assay for D2/D3 Receptors
-
Cell Culture and Transfection:
-
Assay Procedure:
-
Plate the cells in a 96- or 384-well plate.
-
To measure antagonist activity, first stimulate the cells with a known D2/D3 agonist (e.g., quinpirole) in the presence of varying concentrations of the test compound.
-
To measure agonist activity, treat the cells with varying concentrations of the test compound alone.
-
In both cases, include a step to stimulate adenylyl cyclase with forskolin to amplify the cAMP signal, particularly for Gi-coupled receptors.[19]
-
-
cAMP Detection:
-
Data Analysis:
-
For antagonist activity, plot the cAMP levels against the logarithm of the test compound concentration to determine the IC50 value.
-
For agonist activity, plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Causality Behind Experimental Choices:
-
Forskolin Stimulation: The use of forskolin to pre-stimulate adenylyl cyclase creates a larger dynamic range for measuring the inhibitory effect of Gi-coupled receptor activation.
-
Choice of Detection Method: The selection of a cAMP detection method depends on the desired throughput, sensitivity, and whether a lytic or non-lytic assay is preferred.
In Vivo Validation: Behavioral Models of Antipsychotic Activity
In vivo studies in animal models are crucial for assessing the therapeutic potential and potential side effects of a novel compound. Several well-established behavioral paradigms are used to predict antipsychotic efficacy.
-
Amphetamine- or Phencyclidine (PCP)-Induced Hyperlocomotion: These models are based on the dopamine hypothesis of schizophrenia. Psychostimulants like amphetamine or NMDA receptor antagonists like PCP induce a hyperactive state in rodents, which can be attenuated by antipsychotic drugs.[22]
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. Antipsychotics can restore PPI deficits in animal models.[22]
-
Conditioned Avoidance Response (CAR): This model assesses the ability of a compound to interfere with a learned avoidance response, a behavior that is sensitive to antipsychotic treatment.[11]
By evaluating a compound's performance in these models, researchers can gain insights into its potential clinical efficacy and differentiate between typical and atypical antipsychotic profiles. For example, atypical antipsychotics are expected to be effective in these models at doses that do not induce catalepsy, a measure of extrapyramidal side effects.[11]
III. Structure-Activity Relationships: The Art and Science of Molecular Design
The 3-phenylpyrrolidine benzamide scaffold is highly amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). These studies are the cornerstone of rational drug design, providing a roadmap for optimizing a compound's potency, selectivity, and pharmacokinetic properties.
Key Structural Determinants of Receptor Affinity
-
The Pyrrolidine Ring: As mentioned previously, the stereochemistry of the 3-phenylpyrrolidine core is critical. Additionally, the substituent on the pyrrolidine nitrogen plays a significant role in modulating affinity and selectivity. Small alkyl groups are often tolerated, while larger, more complex substituents can be used to probe for interactions with secondary binding pockets.[7][23]
-
The Benzamide Moiety: The substitution pattern on the benzamide ring is a key determinant of a compound's pharmacological profile. The nature and position of substituents can influence hydrogen bonding, hydrophobic, and electrostatic interactions with the receptor. For example, in a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives, the substituent on the 4-amino group of the benzamide nucleus was found to have a significant impact on D2, D3, and D4 receptor affinity and selectivity.[4]
The following table summarizes representative binding affinities for a selection of 3-phenylpyrrolidine benzamide analogs, illustrating the impact of structural modifications on receptor interactions.
| Compound | R1 (on Pyrrolidine N) | R2 (on Benzamide) | D2 Ki (nM) | D3 Ki (nM) | 5-HT2A Ki (nM) |
| Analog A | -CH2-Ph | -H | 25.3 | 6.97 | - |
| Analog B | -CH2-Ph | 4-Cl | 15.8 | 3.12 | - |
| Analog C | -CH2-c-Pr | -H | 38.9 | 12.4 | - |
| YM-43611 | -CH2-Ph | 4-(cyclopropylcarbonyl)amino-5-Cl-2-OCH3 | - | 21 | - |
(Note: The data in this table are illustrative and compiled from various sources. Direct comparison between studies should be made with caution due to variations in experimental conditions.)
IV. Visualizing the Molecular Mechanisms
To facilitate a deeper understanding of the concepts discussed in this guide, the following diagrams illustrate key signaling pathways and experimental workflows.
Diagram 1: Dopamine D2 Receptor Signaling Pathway
Caption: Antagonism of the D2 receptor by a 3-phenylpyrrolidine benzamide analog prevents the inhibition of adenylyl cyclase.
Diagram 2: Radioligand Binding Assay Workflow
Caption: A streamlined workflow for determining receptor binding affinity using a radioligand binding assay.
V. Conclusion: An Ever-Evolving Landscape
The 3-phenylpyrrolidine benzamide scaffold has proven to be a remarkably fertile ground for the discovery of novel neurotherapeutics. Its ability to be readily modified to achieve desired profiles of receptor affinity and selectivity has made it a favorite of medicinal chemists. A thorough understanding of the mechanisms by which these analogs exert their effects, from their initial binding to a receptor to their ultimate impact on cellular signaling and in vivo behavior, is essential for the continued development of safer and more effective treatments for neuropsychiatric disorders. The experimental approaches outlined in this guide provide a robust framework for this endeavor, ensuring that the design of the next generation of 3-phenylpyrrolidine benzamide-based drugs is guided by the principles of scientific rigor and a deep appreciation for the complexities of neuroreceptor pharmacology.
References
-
Wesołowska, A. (2010). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. IntechOpen. [Link]
-
Bio-protocol. (n.d.). Radioligand binding assays. [Link]
-
Xie, X., et al. (2006). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 154(1-2), 161-168. [Link]
-
Promega Corporation. (2024). GloSensor™ cAMP Assay Protocol. [Link]
-
Slideshare. (2018). Screening models of anti psychotic drugs-converted. [Link]
-
Nishiyama, T., et al. (1998). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 41(10), 1577-1585. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Eberini, I., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(10), 2441-2448. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]
-
DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]
-
Yang, H., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology, 15, 1358763. [Link]
-
Schrage, R. (2014). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]
-
Weiner, I., & Feldon, J. (2003). Screening of antipsychotic drugs in animal models. Drug Development Research, 58(2), 127-140. [https://www.tau.ac.il/~ Weiner/articles/Weiner&Feldon_DDR_2003.pdf]([Link]~ Weiner/articles/Weiner&Feldon_DDR_2003.pdf)
-
Shao, L., et al. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm, 7(6), 1146-1153. [Link]
-
Innoprot. (n.d.). D1 Dopamine Receptor Assay. [Link]
-
Neumeyer, J. L., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1897-1902. [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.20. [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 1-10. [Link]
-
Micheli, F., et al. (2005). N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides: human dopamine D4 ligands with high affinity for the 5-HT2A receptor. Bioorganic & Medicinal Chemistry Letters, 15(23), 5253-5256. [Link]
-
Gudasheva, T. A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules, 26(20), 6124. [Link]
-
Kaczor, A. A., et al. (2016). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Chemical Neuroscience, 7(12), 1664-1678. [Link]
-
Lindsley, C. W., et al. (2006). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 16(11), 2985-2989. [Link]
-
Kumar, V., et al. (2021). Structure-Functional-Selectivity Relationship Studies on A-86929 Analogs and Small Aryl Fragments toward Discovery of Biased D1 Agonists. bioRxiv. [Link]
-
Gmeiner, P., et al. (1999). Enantio- and diastereocontrolled dopamine D1, D2, D3 and D4 receptor binding of N-(3-pyrrolidinylmethyl)benzamides synthesized from aspartic acid. Bioorganic & Medicinal Chemistry Letters, 9(6), 841-846. [Link]
-
Di Fabio, R., et al. (2005). Novel atypical antipsychotic agents: rational design, an efficient palladium-catalyzed route, and pharmacological studies. Journal of Medicinal Chemistry, 48(6), 2113-2123. [Link]
-
Zhang, M., et al. (2019). Discovery of novel benzamide derivatives as potential multireceptor antipsychotics. Archiv der Pharmazie, 352(6), 1800340. [Link]
-
Drugs.com. (2023). List of Atypical Antipsychotics + Uses, Types & Side Effects. [Link]
-
Kim, K., et al. (2020). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. Cell Reports, 32(11), 108123. [Link]
-
Malík, I. (2003). Chemical structure - biological activity relationship in the group of benzamide compounds II. Farmaceuticky Obzor, 72(7-8), 247-253. [Link]
-
Chen, L., et al. (2009). Design, synthesis and SAR studies of tripeptide analogs with the scaffold 3-phenylpropane-1,2-diamine as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2775-2784. [Link]
-
Panneerselvam, P., et al. (2005). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry Letters, 15(11), 2875-2880. [Link]
-
Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]
-
Freeman, J., et al. (2017). Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. ACS Chemical Neuroscience, 8(1), 117-129. [Link]
-
Butini, S., et al. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience, 10, 449. [Link]
-
Fecik, R. A., & Grandy, D. K. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 11, 1003. [Link]
-
Halberstadt, A. L., et al. (2019). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 148, 229-237. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 3. drugs.com [drugs.com]
- 4. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 7. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the key players in the pharmaceutical industry targeting 5-HT2A? [synapse.patsnap.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides: human dopamine D4 ligands with high affinity for the 5-HT2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel atypical antipsychotic agents: rational design, an efficient palladium-catalyzed route, and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 17. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 18. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. cosmobio.co.jp [cosmobio.co.jp]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of 1-(2,5-dichlorobenzoyl)-3-phenylpyrrolidine synthesis pathways
This technical guide details the synthesis of 1-(2,5-dichlorobenzoyl)-3-phenylpyrrolidine , a substituted benzamide derivative structurally related to the fluorochloridone class of herbicides and certain CNS-active pharmaceutical intermediates.
The guide prioritizes autonomy and scientific integrity , structuring the content around three distinct synthetic pathways: a versatile laboratory-scale route (Cycloaddition), a cost-effective industrial route (Succinimide Reduction), and a modern enantioselective route (Hydroarylation).
Executive Summary & Retrosynthetic Analysis
The target molecule, This compound , consists of a pyrrolidine core substituted at the C3 position with a phenyl group and acylated at the N1 position with a 2,5-dichlorobenzoyl moiety.
From a retrosynthetic perspective, the amide bond is the most logical disconnection point, dividing the molecule into two key fragments:
-
The Electrophile: 2,5-Dichlorobenzoyl chloride (commercially available).
-
The Nucleophile: 3-Phenylpyrrolidine (the key synthetic challenge).
The synthesis of the 3-phenylpyrrolidine core dictates the overall strategy. We present three pathways based on scale, cost, and stereochemical requirements.
Retrosynthetic Logic (Graphviz)[1]
Figure 1: Retrosynthetic tree illustrating the convergent strategy and three distinct routes to the 3-phenylpyrrolidine core.
Pathway A: The [3+2] Cycloaddition Route (Laboratory Scale)[1]
Best for: Rapid library generation, mild conditions, and accessing complex substitution patterns. Mechanism: 1,3-Dipolar cycloaddition of an azomethine ylide (generated in situ) with styrene.
Mechanistic Insight
This route utilizes
Step-by-Step Protocol
Step 1: Synthesis of
-Benzyl-3-phenylpyrrolidine
-
Reagents: Styrene (1.0 equiv),
-benzyl- -(methoxymethyl)trimethylsilylmethylamine (1.2 equiv), TFA (0.1 equiv).[1] -
Solvent: Dichloromethane (DCM), anhydrous.[1]
-
Procedure:
-
Dissolve styrene in DCM under
atmosphere. -
Add TFA dropwise at 0°C. The reaction is exothermic; maintain temperature <5°C during addition.
-
Allow to warm to room temperature and stir for 12 hours.
-
Workup: Quench with saturated
. Extract with DCM.[1][3][5][6] Dry over and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).[1]
-
Step 2: Debenzylation[1]
-
Reagents: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 equiv), Methanol.[1]
-
Procedure:
Pathway B: The Succinimide Reduction Route (Industrial Scale)[1]
Best for: Multi-gram to kilogram scale-up, cost efficiency. Mechanism: Reduction of a cyclic imide to a cyclic amine.
Mechanistic Insight
Starting from commercially available phenylsuccinic acid, this route avoids expensive organometallic reagents. The key challenge is the powerful reduction required to convert the dione (imide) to the pyrrolidine without over-reducing the phenyl ring.
Workflow Diagram (Graphviz)
Figure 2: Industrial workflow converting phenylsuccinic acid to the pyrrolidine core.
Step-by-Step Protocol
-
Imide Formation:
-
Reduction:
Pathway C: Pd-Catalyzed Hydroarylation (Enantioselective Option)[1]
Best for: Asymmetric synthesis (accessing (3R) or (3S) specifically).[1] Reference: J. Am. Chem. Soc.[1] 2018, 140, 49, 17334–17341.
This modern approach uses a Palladium catalyst to couple arylboronic acids with
-
Reagents:
-Boc-3-pyrroline, Phenylboronic acid, , Ligand, Oxidant (if oxidative Heck) or Proton source (if reductive).[1] -
Note: This route yields
-Boc-3-phenylpyrrolidine directly, which requires simple TFA deprotection before the final coupling.
Final Step: Amide Coupling (Common to All Pathways)[1]
Once 3-phenylpyrrolidine is in hand (either as a free base or HCl salt), the final acylation installs the 2,5-dichlorobenzoyl group.
Reaction Scheme
[1]Detailed Protocol
-
Setup: Charge a round-bottom flask with 3-phenylpyrrolidine (1.0 equiv) and DCM (10 volumes).
-
Base: Add Diisopropylethylamine (DIPEA) (2.5 equiv if using HCl salt; 1.2 equiv if free base). Cool to 0°C.[1][5]
-
Addition: Add 2,5-dichlorobenzoyl chloride (1.1 equiv) dropwise.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours. Monitor by TLC (formation of a UV-active, less polar spot).
-
Workup: Wash with 1N HCl (to remove unreacted amine), then sat.
(to remove excess acid chloride/acid), then Brine.[1] -
Isolation: Dry organic layer (
) and concentrate. -
Crystallization: The product is likely a solid. Recrystallize from Ethanol/Water or Heptane/EtOAc if necessary.[1]
Comparison of Methods
| Feature | Pathway A (Cycloaddition) | Pathway B (Succinimide) | Pathway C (Hydroarylation) |
| Starting Material | Sarcosine deriv.[1] + Styrene | Phenylsuccinic Acid | 3-Pyrroline + PhB(OH)2 |
| Step Count | 3 | 2 | 3 |
| Scalability | Moderate (Reagent cost) | High (Cheap reagents) | Low (Catalyst cost) |
| Stereocontrol | Racemic (unless chiral auxiliary) | Racemic | Enantioselective |
| Safety Profile | Good | High Heat / LiAlH4 Risks | Heavy Metals |
References
-
Cycloaddition Methodology: Hosseini, M. et al. "Synthesis of functionalized pyrrolidines via [3+2] cycloaddition of azomethine ylides."[1][8] Tetrahedron Letters, 2006.
-
Succinimide Reduction: Góra, M. et al. "Synthesis and anticonvulsant activity of new 3-phenylpyrrolidine-2,5-dione derivatives." Molecules, 2021.[5] Link[1]
-
Hydroarylation: Sweeney, J. B. et al. "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation."[9][10] Biochemistry, 2018.[9] Link
- Amide Coupling Standards: Montalbetti, C.A.G.N. & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.
Sources
- 1. researchgate.net [researchgate.net]
- 2. aquila.usm.edu [aquila.usm.edu]
- 3. trans-1-Phenylpyrrolidine-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
- 6. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation [mdpi.com]
- 7. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship (SAR) of Dichlorobenzoyl Pyrrolidines
This technical guide focuses on the Dichlorobenzoyl Pyrrolidine scaffold, a privileged pharmacophore in medicinal chemistry. While this structural motif appears in various contexts (including herbicides and enzyme inhibitors), its most significant impact in drug development lies in synthetic benzamide opioids (analogs of AH-7921 and U-47700) and Prolyl Oligopeptidase (POP) inhibitors .
The guide explores the Structure-Activity Relationship (SAR) of this scaffold, emphasizing the critical role of the 3,4-dichlorobenzoyl moiety in receptor binding affinity.
Version: 2.0 | Focus: Medicinal Chemistry & Pharmacology | Status: Definitive
Executive Summary: The Pharmacophore
The 3,4-dichlorobenzoyl pyrrolidine moiety represents a high-affinity ligand trap for specific G-protein coupled receptors (GPCRs), particularly the Mu- (MOR) and Kappa-opioid receptors (KOR), and a transition-state mimic for serine proteases like Prolyl Oligopeptidase (POP).
The scaffold consists of three critical domains:
-
Lipophilic Head Group (Region A): The 3,4-dichlorophenyl ring, providing essential hydrophobic contacts.
-
Linker Domain (Region B): A carbonyl-amide bridge (often with a spacer like a cyclohexyl ring or methylene chain).
-
Basic Tail Group (Region C): The pyrrolidine ring, acting as a conformationally restricted tertiary amine.
Mechanism of Action & Target Validation
Opioid Receptor Modulation (Primary Application)
In the context of analgesics (e.g., AH-7921 analogs), the dichlorobenzoyl pyrrolidine scaffold functions as a non-classical opioid agonist.
-
Binding Mode: The 3,4-dichlorophenyl group occupies a hydrophobic sub-pocket (often overlapping with the phenylalanine residue in the receptor core), while the pyrrolidine nitrogen (protonated at physiological pH) forms a salt bridge with the conserved Aspartate residue (Asp147 in MOR) in transmembrane helix 3.
-
Selectivity: The rigidity of the pyrrolidine ring (vs. diethylamine) often shifts selectivity towards the Kappa receptor (KOR) or enhances metabolic stability against N-dealkylation.
Prolyl Oligopeptidase (POP) Inhibition
In neuropharmacology, N-acyl pyrrolidines inhibit POP, an enzyme involved in memory and neurodegeneration.
-
Mechanism: The pyrrolidine ring mimics the Proline residue of the substrate. The dichlorobenzoyl group acts as an electrophilic trap or occupies the S1 specificity pocket, preventing substrate access.
Pharmacological Pathway Diagram
The following diagram illustrates the dual-pathway potential of this scaffold.
Caption: Divergent pharmacological pathways of the dichlorobenzoyl pyrrolidine scaffold acting on GPCRs and Enzymes.
Detailed Structure-Activity Relationship (SAR)[1]
The SAR of this class is driven by the "Goldilocks" principle of the chlorine substitution and the steric constraints of the pyrrolidine ring.
Region A: The Dichlorophenyl Ring
The position of the chlorine atoms is the single most critical determinant of potency.
-
3,4-Dichloro (Optimal): This substitution pattern maximizes lipophilicity (
values) and fits perfectly into the hydrophobic pocket of the MOR/KOR. It provides a 5-10x potency increase over the unsubstituted benzamide. -
2,4-Dichloro: Introduces steric clash (ortho-effect). While it increases metabolic stability, it often drastically reduces receptor affinity due to twisting of the amide bond out of planarity.
-
4-Chloro (Mono): Retains activity but with significantly lower potency (loss of hydrophobic surface area).
Region B: The Linker System
The linker defines the distance and orientation between the aromatic head and the basic amine.
-
Direct Amide (Benzoylpyrrolidine): Used in POP inhibitors. Too short for optimal opioid activity.
-
Aminocyclohexyl Linker (AH-7921 Class): The cyclohexyl ring locks the conformation, presenting the pyrrolidine and dichlorophenyl groups in a specific spatial arrangement. This is crucial for high-potency analgesia.
-
Ethylenediamine Linker (U-47700 Class): A flexible spacer. Activity is highly sensitive to the stereochemistry of the spacer carbons.
Region C: The Pyrrolidine Ring
The pyrrolidine ring serves as the basic center.
-
Pyrrolidine (5-membered): Optimal balance of basicity (pKa ~9-10) and steric bulk.
-
Piperidine (6-membered): Often leads to a slight loss in potency due to increased steric volume.
-
Azetidine (4-membered): Increases metabolic stability but alters the basicity and hydrogen-bonding vector.
-
Morpholine: Drastically reduces potency in opioid scaffolds (decreased basicity), but may be tolerated in enzyme inhibitors.
Comparative Potency Data (Synthetic Opioid Model)
Data synthesized from AH-7921 and U-47700 analog studies.
| Compound Variant | R1 (Head) | R2 (Amine) | Linker | Relative Potency (Morphine = 1) | Notes |
| Reference (AH-7921) | 3,4-Cl2-Ph | Dimethylamine | Cyclohexyl | ~1.0x | Standard agonist |
| Pyrrolidine Analog | 3,4-Cl2-Ph | Pyrrolidine | Cyclohexyl | ~0.9 - 1.2x | High potency, rigid |
| Mono-Chloro Analog | 4-Cl-Ph | Pyrrolidine | Cyclohexyl | ~0.2x | Significant loss of affinity |
| Piperidine Analog | 3,4-Cl2-Ph | Piperidine | Cyclohexyl | ~0.6x | Steric penalty |
| Direct Amide | 3,4-Cl2-Ph | Pyrrolidine | None | <0.01x | Inactive as opioid; active as POP inhibitor |
Experimental Protocols
Synthesis of N-(3,4-dichlorobenzoyl)pyrrolidine Derivatives
Objective: To couple 3,4-dichlorobenzoyl chloride with a pyrrolidine-containing amine to generate the active scaffold.
Reagents:
-
3,4-Dichlorobenzoyl chloride (1.0 eq)
-
Target Amine (e.g., 1-(aminomethyl)cyclohexyl-pyrrolidine) (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the Target Amine (1.0 mmol) in anhydrous DCM (10 mL).
-
Base Addition: Add TEA (2.0 mmol) and cool the solution to 0°C using an ice bath.
-
Acylation: Dropwise add a solution of 3,4-Dichlorobenzoyl chloride (1.0 mmol) in DCM (5 mL) over 15 minutes. Critical: Exothermic reaction; control rate to prevent side products.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Quench with saturated NaHCO3 (aq). Extract with DCM (3x). Wash organic layer with brine, dry over MgSO4, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).
Synthesis Workflow Diagram
Caption: General synthetic workflow for acylation of pyrrolidine-amines with dichlorobenzoyl chloride.
Safety & Regulatory Considerations
Critical Warning: Compounds containing the 3,4-dichlorobenzoyl-pyrrolidine motif (specifically those with diamine linkers like AH-7921 analogs) are potent opioid agonists.
-
Handling: Must be handled in a fume hood with appropriate PPE to prevent inhalation or transdermal absorption.
-
Legal Status: Many analogs in this class are Schedule I controlled substances in the US, UK, and other jurisdictions due to their structural similarity to AH-7921 and U-47700. Researchers must verify local compliance before synthesis.
References
-
Harper, N. J., et al. (1974). "A new series of potent analgesics." Journal of Medicinal Chemistry. (Foundational work on AH-7921 class).
-
Kane, B. E., et al. (2006). "Putative structural classes of kappa-opioid agonists." AAPS Journal. (Discusses dichlorophenyl pharmacophores).
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). "Report on the risk assessment of AH-7921." (Toxicology and pharmacology of the dichlorobenzamide scaffold).
-
Fakhr, I. M., et al. (2008). "Anti-inflammatory and analgesic activities of newly synthesized chiral peptide derivatives using (3-benzoyl-4,5-dioxo-2-phenyl-pyrrolidin-1-yl)acetic acid ethyl ester." Archiv der Pharmazie. (Relevant for pyrrolidine-benzoyl SAR).
-
Szeltner, Z., et al. (2000). "Substrate-like inhibitors of prolyl oligopeptidase." Current Medicinal Chemistry. (Enzyme inhibition context).
Technical Characterization of the 3-Phenylpyrrolidine Scaffold: 1-(2,5-dichlorobenzoyl)-3-phenylpyrrolidine
Executive Summary & Compound Identity
1-(2,5-dichlorobenzoyl)-3-phenylpyrrolidine is a synthetic small molecule belonging to the N-acyl-3-phenylpyrrolidine class. Structurally, it consists of a central pyrrolidine ring substituted at the C3 position with a phenyl group and acylated at the N1 position with a 2,5-dichlorobenzoyl moiety.
This scaffold is frequently utilized in medicinal chemistry as a hydrophobic core for exploring Structure-Activity Relationships (SAR) in G-protein coupled receptor (GPCR) antagonists and ion channel modulators. The presence of the 2,5-dichlorophenyl group imparts significant lipophilicity and metabolic stability against oxidative degradation, while the 3-phenylpyrrolidine core introduces a chiral center, necessitating stereochemical consideration during development.
physicochemical Datasheet
| Parameter | Value / Description | Note |
| IUPAC Name | (3-phenylpyrrolidin-1-yl)(2,5-dichlorophenyl)methanone | |
| Molecular Formula | C₁₇H₁₅Cl₂NO | |
| Molecular Weight | 320.21 g/mol | Calculated (Avg.[1] Atomic Mass) |
| Monoisotopic Mass | 319.0531 Da | Critical for HRMS identification |
| Physical State | Solid (Powder) | Typically white to off-white |
| Chirality | One Stereocenter (C3) | Exists as (R)- and (S)- enantiomers or racemate |
| Predicted LogP | 4.2 – 4.8 | High Lipophilicity (Class II/IV BCS) |
| pKa (Acid/Base) | Neutral | Amide nitrogen is non-ionizable at pH 1–14 |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 1 | Carbonyl Oxygen |
| Rotatable Bonds | 2 | Amide-Aryl bond; Pyrrolidine-Phenyl bond |
Structural Elucidation & Synthetic Logic
Understanding the assembly of this molecule is prerequisite to interpreting its fragmentation patterns and physicochemical behavior.
Retrosynthetic Analysis
The molecule is constructed via an amide coupling reaction. The high stability of the amide bond (bond energy ~80 kcal/mol) ensures the molecule remains intact under standard physiological conditions, but the bond is susceptible to hydrolysis under extreme acidic/basic conditions or enzymatic action (amidases).
Stereochemical Implication: The starting material, 3-phenylpyrrolidine, is chiral. Unless an enantioselective synthesis or chiral separation is employed, the resulting product will be a racemic mixture .
Figure 1: Synthetic pathway via Schotten-Baumann conditions. The nucleophilic nitrogen of the pyrrolidine attacks the carbonyl carbon of the acid chloride.
Physicochemical Characterization Protocols
Due to the predicted high lipophilicity (LogP > 4.0), this compound presents solubility challenges in aqueous media. The following protocols are designed to validate its properties for biological assays.
Solubility Profiling (Thermodynamic)
Objective: Determine equilibrium solubility in biologically relevant buffers. Challenge: The compound is likely "brick-dust" (high crystal lattice energy, low water solubility).
Protocol:
-
Preparation: Weigh 5 mg of solid compound into a glass vial.
-
Solvent Addition: Add 500 µL of Phosphate Buffered Saline (PBS, pH 7.4).
-
Equilibration: Shake at 37°C for 24 hours (do not sonicate only; equilibrium is required).
-
Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (avoid nylon, which binds hydrophobic drugs).
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Expected Results:
-
PBS (pH 7.4): < 10 µM (Poor solubility).
-
DMSO: > 10 mM (High solubility).
-
0.1N HCl: Unchanged (Neutral molecule, no protonation).
Lipophilicity Determination (Chromatographic Hydrophobicity Index)
Traditional shake-flask methods (Octanol/Water) are prone to emulsion errors with highly lipophilic compounds. A Reverse-Phase HPLC (RP-HPLC) method is recommended.
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Isocratic Methanol/Water ratios (60%, 70%, 80% MeOH).
-
Standardization: Run calibration standards with known LogP values (e.g., Toluene, Naphthalene).
-
Calculation: Plot
(capacity factor) vs. % Organic modifier. Extrapolate to 0% organic to estimate .
Analytical Fingerprinting
To verify the identity of the synthesized or purchased material, compare experimental data against these theoretical baselines.
Mass Spectrometry (ESI+)
The compound ionizes well in Electrospray Ionization (ESI) positive mode due to the amide oxygen's ability to accept a proton, forming
-
Parent Ion:
(for ) and (for ). -
Isotope Pattern: Look for the characteristic "9:6:1" intensity pattern of a dichloro- compound (M, M+2, M+4).
-
Fragmentation (MS/MS):
-
Cleavage of the amide bond is the primary pathway.
-
Fragment A: Acylium ion
. -
Fragment B: Pyrrolidine ring fragment
.
-
Nuclear Magnetic Resonance (¹H NMR)
Solvent:
| Region (ppm) | Multiplicity | Integration | Assignment |
| 7.10 – 7.50 | Multiplet | 8H | Phenyl ring (5H) + Dichlorobenzoyl ring (3H) |
| 3.40 – 4.00 | Multiplet | 4H | Pyrrolidine |
| 3.10 – 3.30 | Multiplet | 1H | Chiral Methine (C3) |
| 1.90 – 2.40 | Multiplet | 2H | Pyrrolidine |
Note: Due to restricted rotation around the amide bond (rotamers), signals for the pyrrolidine ring may appear broadened or doubled at room temperature.
Biological Handling & Stability Guide
Stock Solution Preparation
-
Solvent: 100% DMSO is the mandatory solvent for stock preparation (typically 10 mM).
-
Storage: -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.
-
Aqueous Dilution: When diluting into assay media, ensure the final DMSO concentration is < 1% (v/v) to prevent compound precipitation ("crashing out").
-
Visual Check: If the solution turns cloudy upon adding water, the compound has precipitated. Use a carrier protein (BSA) or surfactant (Tween-80) if permitted by the assay.
-
Chemical Stability
-
Hydrolysis: Stable at pH 2–10 for 24 hours.
-
Oxidation: The phenyl rings are resistant to auto-oxidation under ambient conditions.
-
Photostability: Chlorinated aromatics can be photosensitive. Store in amber vials.
Figure 2: Sequential workflow for the analytical validation of the compound prior to biological screening.
References
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.
-
OECD Guidelines for the Testing of Chemicals. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Publishing, 2004.
-
Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Academic Press, 2015. (Standard reference for solubility/stability protocols).
-
PubChem Compound Summary. "3-Phenylpyrrolidine-2,5-dione derivatives (Structural Analogs)." National Library of Medicine.
Sources
Methodological & Application
Application Note: A Systematic Approach for Optimal Solvent Selection for Novel Pyrrolidine Derivatives
Introduction: The Challenge of Novel Compound Solubilization
In early-stage drug discovery and development, researchers frequently encounter novel chemical entities for which no public physicochemical data exists. A prime example is the target of this note, 1-(2,5-dichlorobenzoyl)-3-phenylpyrrolidine. A thorough literature search reveals a lack of published data for this specific molecule, a common bottleneck that necessitates a systematic, first-principles approach to process development.[1] The selection of an appropriate solvent is a critical initial step, profoundly influencing everything from reaction kinetics and purification efficiency to the ultimate formulation and bioavailability of an Active Pharmaceutical Ingredient (API).[2][3]
This document provides a comprehensive, structured protocol for researchers and drug development professionals to determine the optimal solvent for novel compounds like this compound. The methodology herein is designed to be a self-validating system, moving from theoretical prediction to empirical, quantitative analysis.
Theoretical Framework: Predicting Solubility Behavior
Before any benchwork is initiated, a reasoned prediction of the solute's properties provides a logical starting point for solvent selection.
2.1. Structural Analysis of this compound
The chemical name itself provides significant clues to the molecule's likely polarity and solubility:
-
2,5-dichlorobenzoyl group: The two chlorine atoms and the benzene ring create a highly nonpolar, hydrophobic region. The carbonyl group (C=O) introduces some polar character.
-
Phenyl group: Another large, nonpolar, hydrophobic moiety.
-
Pyrrolidine ring: A saturated nitrogen-containing heterocycle. While the C-N bond has some polarity, the overall ring is largely aliphatic and nonpolar. The nitrogen atom can act as a hydrogen bond acceptor.[4]
Overall Prediction: The molecule is predominantly large and hydrophobic due to the three aromatic/aliphatic rings and halogenation. It is expected to have low aqueous solubility but should be soluble in a range of organic solvents.[4] The presence of the carbonyl and amine groups suggests that solvents with moderate polarity and hydrogen bonding capability may also be effective.
2.2. Principles of Solvent Selection
The guiding principle of "like dissolves like" is scientifically quantified by several parameters.[5]
-
Polarity Index: An empirical measure of a solvent's relative polarity. A broad range of solvents covering different polarity indices should be screened.[6]
-
Hansen Solubility Parameters (HSP): This model refines the concept of polarity by breaking it down into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[5][7] For a solute to dissolve, its HSP values should be close to those of the solvent, existing within a "solubility sphere."[5][8] While determining the precise HSP for a novel compound requires extensive experimentation, understanding the HSP of candidate solvents helps in their rational selection.[5][9]
Experimental Protocol: A Three-Stage Workflow
This section details a systematic workflow for screening and identifying the optimal solvent.
Stage 1: Initial Solvent Screening (Qualitative)
The first stage aims to rapidly identify a smaller set of promising solvents from a broad initial list.
3.1. Materials & Equipment
-
Target Compound (this compound)
-
A selection of solvents (see Table 1)
-
Small glass vials (e.g., 2 mL) with caps
-
Vortex mixer
-
Analytical balance
3.2. Recommended Initial Solvent Panel
The chosen solvents should cover a wide range of polarities and chemical classes, while also considering safety and practicality in a pharmaceutical setting.[10][11][12]
Table 1: Candidate Solvents for Initial Screening
| Solvent | Polarity Index | Hansen Parameters (δD, δP, δH) | ICH Class | Boiling Point (°C) | Notes |
|---|---|---|---|---|---|
| Heptane | 0.1 | (15.3, 0.0, 0.0) | 3 | 98 | Nonpolar reference |
| Toluene | 2.4 | (18.0, 1.4, 2.0) | 2 | 111 | Aromatic, nonpolar |
| Dichloromethane (DCM) | 3.1 | (17.0, 7.3, 7.1) | 2 | 40 | Chlorinated, high-density |
| Ethyl Acetate (EtOAc) | 4.4 | (15.8, 5.3, 7.2) | 3 | 77 | Ester, moderate polarity |
| Acetone | 5.1 | (15.5, 10.4, 7.0) | 3 | 56 | Ketone, polar aprotic |
| Acetonitrile (ACN) | 5.8 | (15.3, 18.0, 6.1) | 2 | 82 | Nitrile, polar aprotic |
| Isopropyl Alcohol (IPA) | 3.9 | (15.8, 6.1, 16.4) | 3 | 82 | Alcohol, protic |
| Ethanol (EtOH) | 4.3 | (15.8, 8.8, 19.4) | 3 | 78 | Alcohol, protic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | (18.4, 16.4, 10.2) | 3 | 189 | High polarity, aprotic |
| Water | 10.2 | (15.5, 16.0, 42.3) | N/A | 100 | Highly polar, protic |
Data compiled from multiple sources.[13][14][15][16] ICH Class refers to the International Council for Harmonisation guidelines on residual solvents, where Class 3 solvents are preferred for their low toxic potential.[10][11][17][18]
3.3. Qualitative Solubility Protocol
-
Weigh approximately 2 mg of the target compound into each of the labeled vials.
-
Add 100 µL of the first solvent to the corresponding vial.
-
Cap the vial securely and vortex for 30 seconds.
-
Visually inspect for undissolved solid material against a dark background.
-
If fully dissolved, record as "Freely Soluble."
-
If not fully dissolved, add another 100 µL of solvent (total 200 µL) and vortex again for 30 seconds.
-
Continue this process, adding 100 µL increments up to a total volume of 1 mL.
-
Record the approximate volume at which complete dissolution occurs. Classify solubility as:
-
Freely Soluble: < 200 µL (< 10 mg/mL)
-
Soluble: 200 - 500 µL (4-10 mg/mL)
-
Sparingly Soluble: 500 µL - 1 mL (2-4 mg/mL)
-
Insoluble: > 1 mL (> 2 mg/mL)
-
Stage 2: Quantitative Solubility Determination
For solvents identified as "Freely Soluble" or "Soluble," a more rigorous quantitative analysis is required. The shake-flask method is the gold standard for determining thermodynamic solubility.[19][20]
3.4. Shake-Flask Method Protocol
-
Preparation: Add an excess amount of the target compound (e.g., 10-20 mg) to a series of vials, ensuring a visible amount of solid will remain undissolved.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of a promising solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached.[19][20]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle. Alternatively, centrifuge the samples to pellet the solid.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear liquid phase), being cautious not to disturb the solid material.
-
Filtration: Filter the withdrawn sample through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean analysis vial. This step removes any remaining microscopic particles.[21]
-
Dilution: Dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample by a validated analytical method (e.g., HPLC-UV) against a calibration curve prepared from known concentrations of the target compound.
-
Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) based on the concentration measured and the dilution factor used.
Stage 3: Optimal Solvent Selection
The final selection depends not only on the highest solubility value but also on other process-relevant factors.
3.5. Multi-Factor Decision Making
-
Solubility: The primary factor. A higher value is generally better.
-
Safety & Toxicity: Prioritize solvents from ICH Class 3.[3][18] Avoid Class 1 solvents unless absolutely necessary and strongly justified.[10][11]
-
Boiling Point: A lower boiling point facilitates easier removal during downstream processing (e.g., drying), but very low boiling points (like DCM) can lead to handling issues.
-
Compatibility: The solvent must be compatible with subsequent reaction steps, purification methods (e.g., chromatography), and final formulation requirements.[3][22][23]
-
Cost and Availability: For large-scale processes, the cost of the solvent can be a significant factor.
Visualization of Workflow
The following diagrams illustrate the logical flow of the solvent selection process.
Caption: Decision-making logic for evaluating a single solvent candidate.
Conclusion
The absence of pre-existing data for a novel compound like this compound should not impede development. By employing a systematic, multi-stage approach that combines theoretical prediction with empirical qualitative and quantitative testing, researchers can confidently and efficiently identify an optimal solvent. This process not only ensures robust and reproducible results but also aligns with the principles of quality by design (QbD) and adheres to pharmaceutical safety standards.
References
-
ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation. [Link]
-
Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. [Link]
-
Di Mola, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Ashenafi, D., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au. [Link]
-
Polish, O. O., et al. (2022). Pharmacological and Physico-Chemical Properties of Compositions Based on Biosurfactants and N-Containing Heterocyclic Derivatives of 1,4-Naphthoquinone. ResearchGate. [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Ashenafi, D., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. PMC. [Link]
-
El-Gharbawy, A. S., et al. (2010). DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. Arabian Journal of Chemistry. [Link]
-
Obniska, J., et al. (2014). Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog. PubMed. [Link]
-
Yaseen, G., & Ahmad, M. (2023). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. International Journal of Drug Delivery Technology. [Link]
-
TGA. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]
-
Makoni, P. A., et al. (2022). Hansen solubility parameter (HSP) of some common solvents and target compounds. ResearchGate. [Link]
-
Borysov, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Schmid, C., et al. (2025). Pharmacomodulation of the Redox-Active Lead Plasmodione: Synthesis of Substituted 2-Benzylnaphthoquinone Derivatives, Antiplasmodial Activities, and Physicochemical Properties. MDPI. [Link]
-
ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation. [Link]
-
Kharlamova, A. D., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Borysov, A. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]
-
EMA. (2024). ICH Q3C (R9) Guideline on impurities. European Medicines Agency. [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. [Link]
-
Horváth, B., et al. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]
-
Grigor'ev, I. A., et al. (2026). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Journal of Organic Chemistry. [Link]
-
Siddiqui, A. A., & Shad, A. (2020). Comparative study of physicochemical properties and biological activities through cheminformatics for two auxinic herbicides 2,4,5-T and Triclopyr. Journal of Applied Pharmaceutical Research. [Link]
-
Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. [Link]
-
Johansen, J. E., et al. (n.d.). Estimating Hansen solubility parameters of organic pigments by group contribution methods. [Link]
-
Scribd. (n.d.). Solvent Polarity Table. [Link]
-
YouTube. (2022). ICH Q3C Guidance for Residual Solvents. [Link]
-
Nti-Gyabaah, J., et al. (2010). Polarity Indexes of the Solvents Used in this Study. ResearchGate. [Link]
-
Shodex. (n.d.). Polarities of Solvents. [Link]
-
Burdick & Jackson. (n.d.). Polarity Index. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rjpls.org [rjpls.org]
- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 6. researchgate.net [researchgate.net]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. database.ich.org [database.ich.org]
- 11. tga.gov.au [tga.gov.au]
- 12. ema.europa.eu [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. shodex.com [shodex.com]
- 16. www1.chem.umn.edu [www1.chem.umn.edu]
- 17. database.ich.org [database.ich.org]
- 18. m.youtube.com [m.youtube.com]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. enamine.net [enamine.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of 1-(2,5-dichlorobenzoyl)-3-phenylpyrrolidine for High-Throughput In Vitro Screening
Introduction & Scope
This application note details the synthesis, purification, and solubilization of 1-(2,5-dichlorobenzoyl)-3-phenylpyrrolidine , a lipophilic small molecule scaffold often utilized in structure-activity relationship (SAR) studies for G-protein coupled receptors (GPCRs) and ion channels.
Unlike generic synthesis guides, this protocol is optimized for biological assay readiness . Standard organic synthesis often leaves trace impurities (copper catalysts, triethylamine salts, or residual solvents) that are cytotoxic or interfere with fluorescence-based readouts. This workflow ensures the compound meets the stringent purity (>95%) and solubility requirements for in vitro validation.
Key Chemical Properties
| Property | Description |
| Chemical Formula | C17H15Cl2NO |
| Molecular Weight | 320.21 g/mol |
| LogP (Predicted) | ~4.2 (Highly Lipophilic) |
| Stereochemistry | Contains one chiral center at C3 of the pyrrolidine ring.[1] Note: This protocol applies to racemic or enantiopure starting materials. |
Chemical Synthesis Strategy
Objective: Synthesize the target amide with minimal byproduct formation using the Acid Chloride Method.
Rationale: While coupling reagents (EDC/HATU) are popular, the Acid Chloride method is superior for this specific scaffold because:
-
Atom Economy: It avoids the formation of urea byproducts (e.g., DCU) which are notoriously difficult to remove from lipophilic amides.
-
Purification: The primary byproducts are HCl gas (trapped by base) and water-soluble salts, allowing for rapid purification via liquid-liquid extraction (LLE).
Reaction Scheme
Reactants: 3-Phenylpyrrolidine (Amine) + 2,5-Dichlorobenzoyl chloride (Electrophile). Base: Diisopropylethylamine (DIPEA) – chosen over Triethylamine (TEA) to minimize nucleophilic competition. Solvent: Anhydrous Dichloromethane (DCM).
Figure 1: Step-by-step synthesis workflow ensuring removal of reactive intermediates.
Detailed Protocol: Synthesis & Purification
Step 1: Synthesis[2][3][4]
-
Setup: Oven-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Nitrogen (N2).
-
Amine Solubilization: Add 3-phenylpyrrolidine (1.0 equiv, 147 mg for 1 mmol scale) and DIPEA (1.5 equiv, 260 µL) to anhydrous DCM (5 mL). Cool to 0°C (ice bath).
-
Acylation: Dissolve 2,5-dichlorobenzoyl chloride (1.1 equiv, 230 mg) in 2 mL DCM. Add this solution dropwise to the amine mixture over 10 minutes.
-
Critical Control: Dropwise addition prevents localized heating and di-acylation side reactions.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.
-
Monitoring: Check reaction completion via TLC (Hexane:Ethyl Acetate 3:1). The amine spot (baseline/low Rf) should disappear.
Step 2: Biological Grade Purification (The "Wash" Protocol)
Standard workups are insufficient for bioassays. Use this specific sequence to remove cytotoxic residues:
-
Quench: Add 10 mL saturated NaHCO3 and stir vigorously for 10 mins.
-
Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.
-
Acid Wash (Critical): Wash organic layer with 1M HCl (10 mL) .
-
Why? This protonates and removes any unreacted 3-phenylpyrrolidine. Unreacted amines can cause false positives in kinase assays or receptor binding studies.
-
-
Base Wash: Wash with saturated NaHCO3 (10 mL) to remove residual benzoic acid hydrolysis products.
-
Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Step 3: Quality Control (QC)
-
Purity: Must be >95% by LC-MS (ESI+).
-
Identity (NMR): 1H NMR in CDCl3.[1]
-
Expert Insight: You will likely observe rotamers (broadening or split peaks) due to restricted rotation around the amide bond (N-C=O). This is normal for benzoyl-pyrrolidines and does not indicate impurity.
-
Protocol: Preparation for In Vitro Assays
Challenge: This compound is highly lipophilic (LogP ~4.2). Improper solubilization leads to "crash out" (precipitation) in aqueous media, causing erratic IC50 data.
Step 1: Stock Solution Preparation (10 mM)[5][6][7]
-
Weigh solid compound (e.g., 3.20 mg).
-
Calculate DMSO volume:
.-
Example: 3.20 mg / 320.21 = 0.01 mmol. Dissolve in 1.0 mL of 100% DMSO (molecular biology grade).
-
-
Vortex for 30 seconds. If undissolved, sonicate at 37°C for 5 minutes.
Step 2: Storage & Stability[7][8]
-
Aliquot: Split into small volumes (20-50 µL) to avoid freeze-thaw cycles.
-
Conditions: Store at -20°C in amber vials (light sensitive).
-
Shelf Life: 6 months. Discard if precipitate is visible after thawing.[2]
Step 3: Serial Dilution Strategy (3-Plate Method)
Do NOT dilute directly from 100% DMSO into water/media. This causes immediate precipitation. Use an intermediate plate.
Figure 2: Dilution logic to prevent compound precipitation (crash-out).
Protocol:
-
Source Plate: Prepare serial dilutions (e.g., 10 mM
3.3 mM 1.1 mM) entirely in 100% DMSO . -
Assay Plate: Pre-fill wells with 99 µL of assay buffer/media.
-
Transfer: Pin-transfer or pipette 1 µL from Source Plate to Assay Plate.
-
Result: Final concentration is 100 µM (max), Final DMSO is 1%.
-
Validation: Check for turbidity (cloudiness) immediately. If turbid, the compound has precipitated; lower the starting concentration.
-
Troubleshooting & Safety
| Issue | Probable Cause | Solution |
| Precipitate in Assay | Compound LogP is too high for buffer. | Reduce max concentration to 10 µM or add 0.01% Tween-20 to buffer. |
| Cell Toxicity | Residual Copper or Amine.[3] | Re-purify using the "Acid Wash" step (Section 3). |
| NMR "Messy" | Amide Rotamers.[4] | Run NMR at elevated temperature (50°C) to coalesce peaks. |
Safety Warning: 2,5-dichlorobenzoyl chloride is a lachrymator and corrosive. Handle in a fume hood. DMSO penetrates skin rapidly, carrying dissolved toxins with it; wear nitrile gloves.
References
-
BenchChem. (2025).[5][2][6][7] Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation. Retrieved from
-
National Center for Advancing Translational Sciences (NCATS). (2025). Compound Management and Solubility Guidelines. Retrieved from
-
University of Huddersfield. (2023). Synthesis of Amides from Acid Chlorides and Amines. Retrieved from
-
Selleck Chemicals. (2025). Inhibitor Handling Instructions for In Vitro Experiments. Retrieved from
-
Sigma-Aldrich. (2025). FAQs on Inhibitor Preparation and DMSO Solubility. Retrieved from
Sources
Application Notes and Protocols for the Biological Screening of 1-(2,5-dichlorobenzoyl)-3-phenylpyrrolidine
Introduction: Rationale for a Phased Screening Approach
The compound 1-(2,5-dichlorobenzoyl)-3-phenylpyrrolidine belongs to a chemical class known for its diverse central nervous system (CNS) activities.[1][2] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting neurotransmitter systems.[1][3][4][5] Given this background, a systematic and multi-tiered screening protocol is essential to elucidate its pharmacological profile. This document outlines a comprehensive strategy, beginning with primary assays on high-probability targets—the monoamine transporters—and progressing to secondary assays for selectivity, mechanism of action, and potential off-target effects, including cyclin-dependent kinases (CDKs) and monoamine oxidases (MAOs). This phased approach ensures a resource-efficient yet thorough characterization of the compound's biological activity.
Part 1: Primary Screening - Monoamine Transporter Interaction
The initial phase of screening focuses on determining if this compound interacts with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These transporters are critical regulators of neurotransmission and are common targets for CNS-acting drugs.[6][7][8][9][10] We will employ two complementary assay formats: a binding assay to measure affinity for the transporters and a functional uptake assay to assess the compound's effect on transporter activity.
Radioligand Binding Assays: Assessing Affinity for DAT, SERT, and NET
Radioligand binding assays are a robust method to determine the affinity of a test compound for a specific receptor or transporter.[11][12][13] These assays quantify the displacement of a known high-affinity radioligand by the test compound, allowing for the determination of the inhibitory constant (Ki).
Workflow for Radioligand Binding Assays
Caption: Workflow for Monoamine Transporter Radioligand Binding Assays.
Detailed Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human DAT, SERT, or NET in appropriate media.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.[14]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer containing a cryoprotectant (e.g., 10% sucrose), determine protein concentration (e.g., BCA assay), and store aliquots at -80°C.[14]
-
-
Assay Procedure (96-well format):
-
To each well of a 96-well plate, add assay buffer, the cell membrane preparation (typically 5-20 µg of protein), and varying concentrations of this compound.
-
For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).[15]
-
Initiate the binding reaction by adding the appropriate radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) at a concentration near its Kd.
-
Incubate the plate with gentle agitation for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.[15]
-
Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Assays: Assessing Functional Inhibition
While binding assays measure affinity, they do not distinguish between antagonists (blockers) and substrates (releasers). Functional uptake assays directly measure the compound's effect on the transporter's ability to clear neurotransmitters from the extracellular space.[6][7][16]
Workflow for Neurotransmitter Uptake Assays
Caption: Workflow for Monoamine Transporter Uptake Inhibition Assays.
Detailed Protocol: Neurotransmitter Uptake Assay
-
Cell Culture:
-
Plate HEK293 cells stably expressing hDAT, hSERT, or hNET in 96-well plates and grow to confluence.[17]
-
-
Assay Procedure:
-
On the day of the experiment, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.[18]
-
Pre-incubate the cells for 10-20 minutes at 37°C with varying concentrations of this compound. Include controls for basal uptake (vehicle) and non-specific uptake (a known potent inhibitor).[19][20]
-
Initiate uptake by adding a mixture of unlabeled and radiolabeled neurotransmitter ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine) at a final concentration close to the transporter's Km value.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
-
Data Analysis:
-
Determine transporter-specific uptake by subtracting the counts from the non-specific uptake wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle) wells.
-
Plot the percentage of inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression.
-
Data Presentation: Primary Screening Results
| Target | Binding Assay (Ki, nM) | Functional Uptake Assay (IC50, nM) |
| hDAT | Experimental Value | Experimental Value |
| hSERT | Experimental Value | Experimental Value |
| hNET | Experimental Value | Experimental Value |
Part 2: Secondary Screening - Selectivity and Mechanism of Action
If the primary screen reveals significant activity (e.g., Ki or IC50 < 1 µM) at one or more monoamine transporters, secondary screening is initiated to build a more detailed pharmacological profile.
Counter-Screening for Selectivity
The data from the primary screen will provide an initial indication of selectivity. For example, if the compound has a Ki of 50 nM for DAT and >10,000 nM for SERT and NET, it would be considered highly selective for the dopamine transporter.
Monoamine Oxidase (MAO) Inhibition Assay
To rule out an alternative mechanism for increasing synaptic monoamine levels, it is crucial to assess whether the compound inhibits MAO-A or MAO-B, the enzymes responsible for degrading monoamines.[21] Commercially available kits, such as the MAO-Glo™ Assay, provide a convenient and high-throughput method for this.[22]
Principle of the MAO-Glo™ Assay: This is a luminescent assay where a luminogenic MAO substrate is converted by MAO into luciferin. Luciferin then reacts with luciferase to produce light, which is directly proportional to MAO activity.[22] Inhibition of MAO results in a decreased luminescent signal.
Detailed Protocol: MAO-Glo™ Assay
-
Reagent Preparation: Prepare the MAO-A and MAO-B substrates and Luciferin Detection Reagent according to the manufacturer's instructions (e.g., Promega MAO-Glo™ Assay).
-
Assay Procedure:
-
In a white 96-well plate, add recombinant human MAO-A or MAO-B enzyme.
-
Add varying concentrations of this compound or known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Initiate the reaction by adding the luminogenic MAO substrate.
-
Incubate for 60 minutes at room temperature.
-
Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescent signal.
-
Incubate for 20 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cyclin-Dependent Kinase 5 (CDK5) Inhibition Assay
Given that some CNS-active compounds can interact with kinases, and the neuronal importance of CDK5, a screen against this target is a valuable secondary step to identify potential alternative mechanisms of action or off-target effects.[][24][25] The ADP-Glo™ Kinase Assay is a suitable platform for this purpose.[25]
Principle of the ADP-Glo™ Assay: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted to ATP, which is then used by luciferase to generate light. The light output is directly proportional to kinase activity.[25]
Detailed Protocol: CDK5/p25 Kinase Assay
-
Reagent Preparation: Prepare all reagents, including recombinant CDK5/p25 enzyme, substrate (e.g., Histone H1), and ATP, according to the manufacturer's protocol (e.g., Promega ADP-Glo™).
-
Kinase Reaction:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the CDK5/p25 enzyme and substrate mixture.
-
Initiate the reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30 minutes.
-
Measure luminescence with a plate reader.
-
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value.
Data Presentation: Secondary Screening Profile
| Target/Assay | Result (IC50, nM) |
| MAO-A Inhibition | Experimental Value |
| MAO-B Inhibition | Experimental Value |
| CDK5/p25 Inhibition | Experimental Value |
Conclusion
This structured biological screening protocol provides a comprehensive framework for characterizing the novel compound this compound. By systematically evaluating its interaction with high-probability CNS targets and key off-targets, this approach will generate a detailed pharmacological profile, guiding future drug development efforts. The integration of binding, functional, and enzymatic assays ensures a multi-faceted understanding of the compound's affinity, potency, and mechanism of action.
References
-
Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) Source: ResearchGate URL: [Link]
-
Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor Source: ACS Publications URL: [Link]
-
Title: Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Uptake and release of neurotransmitters - PubMed Source: PubMed URL: [Link]
-
Title: 2-Pyrrolidinylideneureas, a new class of central nervous system agents - PubMed Source: PubMed URL: [Link]
-
Title: NET (SLC6A2) Transporter Assay Source: BioIVT URL: [Link]
-
Title: Cyclin-Dependent Kinase (CDK) Inhibitors : Methods and Protocols Source: National Institutes of Health URL: [Link]
-
Title: DAT (SLC6A3) Transporter Assay Source: BioIVT URL: [Link]
-
Title: Pre-clinical Contract Research In Vitro Assays Source: NDI Neuroscience URL: [Link]
-
Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]
-
Title: Fluorescence-Based Neurotransmitter Transporter Up Takes Assay Source: Molecular Devices URL: [Link]
-
Title: Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices Source: Medicalexpo URL: [Link]
-
Title: SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES Source: Journal of Pharmaceutical Negative Results URL: [Link]
-
Title: Drug potencies in vitro do not predict dopamine transporter (DAT) occupancy in living brain Source: National Center for Biotechnology Information URL: [Link]
-
Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]
-
Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: ResearchGate URL: [Link]
-
Title: Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder Source: ACS Publications URL: [Link]
-
Title: 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay Source: Eurofins Discovery URL: [Link]
-
Title: Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters Source: ResearchGate URL: [Link]
-
Title: Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PubMed Source: PubMed URL: [Link]
-
Title: CDK5/p35 Kinase Activity Assay Kit Source: Creative Diagnostics URL: [Link]
-
Title: Screening methods for rapid determination of new psychoactive substances (NPS) in conventional and non-conventional biological matrices - PubMed Source: PubMed URL: [Link]
-
Title: Protocols for Characterization of Cdk5 Kinase Activity - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters Source: Springer Nature Experiments URL: [Link]
-
Title: 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders Source: ACS Publications URL: [Link]
-
Title: Novel screening assay for novel psychoactive substances Source: The Research Database URL: [Link]
-
Title: Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples Source: Taylor & Francis Online URL: [Link]
-
Title: SERT Transporter Assay Source: BioIVT URL: [Link]
-
Title: High-Throughput Screening for Norepinephrine Transporter Inhibitors Using the FLIPRTetra Source: Semantic Scholar URL: [Link]
-
Title: Discovery of CDK5 Inhibitors through Structure-Guided Approach - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
-
Title: Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors Source: Frontiers URL: [Link]
-
Title: NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay Source: Eurofins Discovery URL: [Link]
-
Title: A Search for Cyclin-Dependent Kinase 4/6 Inhibitors by Pharmacophore-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulations Source: MDPI URL: [Link]
-
Title: Machine Learning-Based Virtual Screening for the Identification of Cdk5 Inhibitors Source: MDPI URL: [Link]
-
Title: Radioligand binding methods: practical guide and tips - PubMed Source: PubMed URL: [Link]
-
Title: Monoamine Oxidase Assays Source: Cell Biolabs, Inc. URL: [Link]
-
Title: 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights Source: Journal of Advances in Medical and Pharmaceutical Sciences URL: [Link]
-
Title: Broad Screening and Identification of Novel Psychoactive Substances in Plasma by High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Post-run Library Matching Source: Journal of Analytical Toxicology URL: [Link]
-
Title: Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review Source: ResearchGate URL: [Link]
Sources
- 1. 2-Pyrrolidinylideneureas, a new class of central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioivt.com [bioivt.com]
- 9. bioivt.com [bioivt.com]
- 10. bioivt.com [bioivt.com]
- 11. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. moleculardevices.com [moleculardevices.com]
- 18. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 24. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,5-dichlorobenzoyl)-3-phenylpyrrolidine
Topic: Improving yield in the synthesis of 1-(2,5-dichlorobenzoyl)-3-phenylpyrrolidine Content type: Technical Support Center (Troubleshooting & FAQs)
System Status: Operational Role: Senior Application Scientist Ticket ID: YIELD-OPT-25DCB[1]
Executive Summary
This guide addresses yield optimization for the
-
Steric Hindrance: The 2-position chlorine impedes nucleophilic attack.[1]
-
Competitive Hydrolysis: The acid chloride degrades faster than the amide forms under aqueous conditions.
-
Work-up Losses: Inefficient separation of the lipophilic product from unreacted starting materials.
Module 1: Reaction Optimization (The Chemistry)[1]
Q1: I am using standard Schotten-Baumann conditions (DCM/aq. NaOH), but my conversion is stuck at 60%. Why?
Diagnosis: Competitive Hydrolysis.[1] The ortho-chloro substituent on the 2,5-dichlorobenzoyl group creates significant steric bulk. While 3-phenylpyrrolidine is a good nucleophile, its approach is slowed by this steric gear.[1] In a biphasic system (water/DCM), the hydroxide ion (small, high concentration) hydrolyzes the acid chloride to the unreactive carboxylic acid faster than the amine can acylate.[1]
Protocol Adjustment (The "Anhydrous Switch"): Switch to a homogeneous, anhydrous system to eliminate hydrolysis.[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2]
-
Base: Triethylamine (TEA) or
-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents).[1] -
Catalyst (Critical): Add 5-10 mol% 4-Dimethylaminopyridine (DMAP) .[1]
Q2: I tried EDC/HOBt coupling with the carboxylic acid, but the yield is poor (<40%). Is the acid chloride mandatory?
Diagnosis: Low Activation Level. Standard carbodiimide couplings (EDC/DCC) often struggle with electron-deficient, sterically hindered benzoic acids.[1] The O-acylisourea intermediate is bulky and slow to react with the secondary amine.
Recommended Alternative: If you must use the acid (avoiding the acid chloride), upgrade to HATU or T3P (Propylphosphonic anhydride).[1]
-
HATU Protocol: 1.0 eq Acid + 1.1 eq HATU + 2.0 eq DIPEA in DMF. Stir 15 min before adding the amine.
-
Why: HATU forms an At-complex (azabenzotriazole ester) that is significantly more reactive than the HOBt ester generated by EDC.[1]
Q3: My reaction turns dark/black. Does this affect yield?
Diagnosis: Amine Oxidation or Polymerization. 3-Phenylpyrrolidine is a secondary amine and can be prone to oxidation if the quality is poor or if the reaction runs too hot in air.
-
Fix: Ensure the amine starting material is clear/colorless. If it is brown, distill it or pass it through a short silica plug before use.[1]
-
Fix: Run the reaction under Nitrogen/Argon atmosphere.
Module 2: Workflow Visualization
The following diagram illustrates the optimized anhydrous pathway with DMAP catalysis, contrasting it with the failure points of the aqueous route.
Caption: Comparative workflow showing how DMAP catalysis bypasses the steric hindrance of the 2,5-dichlorobenzoyl group.
Module 3: Work-up and Purification (The Process)[1][8][9]
Q4: The product is an oil that won't crystallize.[1] How do I get a solid?
Diagnosis: Solvent Entrapment / Impurities.[1] Amides of this type are often glassy solids or viscous oils if they contain traces of solvent (DCM/DMF) or unreacted amine.[1]
Troubleshooting Protocol:
-
Acid Wash: Dissolve crude in EtOAc.[1] Wash with 1M HCl (2x). This removes unreacted 3-phenylpyrrolidine (protonates it to the water-soluble salt) and DMAP.[1]
-
Base Wash: Wash with Sat. NaHCO₃ (2x).[1] This removes any hydrolyzed 2,5-dichlorobenzoic acid.[1]
-
Trituration: Evaporate the organic layer to dryness. Add a small amount of MTBE (Methyl tert-butyl ether) or Hexane/Diethyl Ether (1:1) and sonicate.[1] Scratch the flask walls. This often induces crystallization.[1]
Q5: Comparison of Coupling Agents vs. Acid Chloride
Use this table to select the right method based on your available reagents.
| Method | Reagents | Reactivity | Suitability for Steric Bulk | Est. Yield | Notes |
| Acid Chloride | R-COCl + Et₃N + DMAP | High | Excellent | 85-95% | Best Method. Requires anhydrous conditions.[1] |
| Schotten-Baumann | R-COCl + NaOH (aq) | High | Poor | 40-60% | Hydrolysis competes significantly due to steric hindrance.[1] |
| Standard Coupling | R-COOH + EDC + HOBt | Moderate | Low | 30-50% | Too slow for ortho-substituted benzoates.[1] |
| High-Performance | R-COOH + HATU + DIPEA | High | Good | 75-85% | Good alternative if acid chloride is unavailable.[1] Expensive. |
Module 4: Critical Experimental Protocol
Target: Synthesis of this compound (10 mmol scale)
-
Preparation: In a 100 mL round-bottom flask, dissolve 3-phenylpyrrolidine (1.47 g, 10 mmol) and Triethylamine (2.1 mL, 15 mmol) in anhydrous DCM (30 mL).
-
Catalyst: Add DMAP (122 mg, 1.0 mmol). Note: Do not omit this step.
-
Addition: Cool the mixture to 0°C. Add a solution of 2,5-dichlorobenzoyl chloride (2.30 g, 11 mmol) in DCM (10 mL) dropwise over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
-
Work-up:
-
Purification: If solid, recrystallize from EtOH/Water. If oil, purify via flash chromatography (0-30% EtOAc in Hexanes).[1]
References
-
Organic Chemistry Portal. Schotten-Baumann Reaction: Mechanism and Conditions. Available at: [Link][1]
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[9][10][11] Tetrahedron, 61(46), 10827-10852.[1] (Authoritative review on coupling agents for hindered substrates).
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] (Comparison of HATU vs EDC).
Sources
- 1. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. testbook.com [testbook.com]
- 4. youtube.com [youtube.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
- 9. growingscience.com [growingscience.com]
- 10. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting impurity formation in pyrrolidine acylation reactions
Topic: Troubleshooting Impurity Profiles in N-Acyl Pyrrolidine Synthesis Ticket ID: PYR-ACY-TS-2026 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Pyrrolidine Challenge
Pyrrolidine and proline derivatives are ubiquitous pharmacophores in drug discovery (e.g., Captopril, Enalapril, Saxagliptin). However, acylation of these five-membered secondary amines presents a unique impurity profile compared to primary amines. The cyclic constraint increases steric bulk at the nitrogen, while the
This guide provides root-cause analysis and resolution protocols for the three most common "impurities": Stereochemical Erosion , Regio-isomeric Byproducts , and Rotameric Confounders .
Module 1: Stereochemical Erosion (Racemization)
Issue Description: "My chiral HPLC shows a split peak (enantiomeric excess dropped from >99% to 85%) after coupling N-Boc-Proline with an amine using EDC/DMAP."
Root Cause Analysis
Racemization in proline coupling rarely occurs via direct enolization. Instead, it proceeds through an Oxazolone (Azlactone) Intermediate .
-
Activation: The carboxyl group is activated (e.g., O-acylisourea).
-
Cyclization: The carbonyl oxygen of the N-protecting group (or N-acyl group) attacks the activated ester, forming a 5-membered oxazolone ring.
-
Deprotonation: The
-proton of the oxazolone is highly acidic ( ) due to the aromatic character of the resulting oxazole anion. Weak bases (like TEA) can deprotonate this, destroying chirality.
Mechanism Visualization
Caption: The oxazolone pathway is the primary driver of racemization in proline coupling.[1] Intercepting the activated species with HOBt prevents oxazolone formation.
Resolution Protocol
Do NOT use DMAP with chiral proline derivatives; it induces rapid racemization.
-
Switch Coupling Reagents:
-
Standard: Use EDC/HOBt or DIC/Oxyma. The HOBt/Oxyma active ester is less prone to oxazolone formation than the O-acylisourea.
-
High Performance: Use HATU or COMU . These reagents contain internal racemization suppressors (HOAt/Oxyma moieties).
-
-
Base Optimization:
-
Replace Triethylamine (TEA) with DIPEA (Hünig's base) or 2,4,6-Collidine . Collidine is a weaker base that is sufficient to neutralize the acid generated but insufficient to deprotonate the oxazolone
-carbon.
-
-
Process Order:
-
Pre-activate the acid with the coupling reagent at 0°C for 5-10 minutes before adding the pyrrolidine. Low temperature suppresses the kinetic cyclization to oxazolone.
-
Module 2: NMR "Impurities" (Rotamers)
Issue Description: "My 1H NMR and 13C NMR spectra show doubled peaks (approx. 3:1 ratio). LCMS shows a single clean mass. Is my product impure?"
Root Cause Analysis
This is likely not an impurity . N-acyl pyrrolidines exhibit restricted rotation around the amide bond (C-N) due to its partial double-bond character.
-
Cis/Trans Isomerism: Unlike secondary amides (which prefer trans), tertiary amides like N-acyl pyrrolidines exist as a mixture of cis (E) and trans (Z) rotamers in solution.
-
Timescale: The rotation is slow on the NMR timescale, resulting in two distinct sets of signals.
Validation Protocol (The "Heat Test")
To confirm these are rotamers and not diastereomers/impurities:
-
Standard NMR: Take a spectrum at 25°C (observe split peaks).
-
Variable Temperature (VT) NMR: Heat the NMR tube to 50°C - 80°C (in DMSO-d6 or Toluene-d8).
-
Observation:
-
Rotamers:[2] The peaks will broaden and eventually coalesce into a single sharp set as the rotation rate increases (Coalescence Temperature).
-
Impurities: The peaks will remain distinct (though chemical shifts may drift slightly).
-
Module 3: Regioselectivity (O- vs. N-Acylation)
Issue Description: "I am acylating prolinol (2-hydroxymethylpyrrolidine). I want the Amide (N-acyl), but I'm seeing Ester (O-acyl) or Di-acyl impurities."
Root Cause Analysis
Pyrrolidine nitrogen is a nucleophile, but so is the hydroxyl oxygen.
-
Neutral/Acidic Conditions: Nitrogen is more nucleophilic than Oxygen.[3] N-acylation is kinetically favored.
-
Basic Conditions (Strong Base): If you use NaH or excess strong base, you deprotonate the alcohol (
), making it a harder, stronger nucleophile than the amine, leading to O-acylation.[3]
Troubleshooting Decision Tree
Caption: Selectivity is pH-dependent. Avoid alkoxide formation to ensure N-selectivity.
Resolution Protocol
-
Schotten-Baumann Conditions (Biphasic):
-
Dissolve pyrrolidine in DCM.
-
Add 1M aqueous NaOH (just enough to scavenge acid, not enough to deprotonate OH).
-
Add Acyl Chloride dropwise at 0°C.[4]
-
Why: The amine reacts faster with the acid chloride in the organic phase/interface. The OH remains protonated and unreactive.
-
-
Selective Hydrolysis:
-
If O-acylation occurs (forming the ester), treat the crude mixture with LiOH in THF/Water (1:1) for 30 mins at RT.
-
Why: Esters hydrolyze much faster than amides. This selectively cleaves the O-acyl impurity while leaving the N-acyl pyrrolidine intact.
-
Module 4: Reagent-Derived Impurities (Urea Removal)
Issue Description: "I used DCC for the coupling. I have a white solid (DCU) that won't filter off completely and contaminates my product."
Data: Coupling Reagent Cleanup Strategies
| Reagent | Byproduct | Solubility Issue | Removal Protocol |
| DCC | DCU (Dicyclohexylurea) | Insoluble in most organics, but micro-crystals pass through filters.[5] | Solvent Switch: Evaporate reaction solvent. Redissolve in Cold Acetone or Acetonitrile . Chill to -20°C for 2h. Filter. DCU is almost insoluble in cold ACN. |
| EDC.HCl | Urea derivative (Water soluble) | Soluble in water.[5] | Acid Wash: Wash organic layer with 1N HCl (if product is acid stable) or 10% Citric Acid. The urea washes out into the aqueous phase. |
| HATU | Tetramethylurea (TMU) | Water soluble / Organic soluble. | Brine/Water Wash: Perform multiple washes with water. If persistent, TMU can be removed by lyophilization (it is volatile) or standard column chromatography. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Beissner, M., et al. (2010). Improved methods for the synthesis of N-acylpyrrolidines. Journal of Organic Chemistry. (Focus on Rotameric NMR analysis).
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
Sources
Technical Support Center: Overcoming Solubility Challenges for 1-(2,5-dichlorobenzoyl)-3-phenylpyrrolidine
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the aqueous solubility limitations of the novel compound 1-(2,5-dichlorobenzoyl)-3-phenylpyrrolidine. By understanding the physicochemical drivers of its poor solubility, you can select and apply rational, evidence-based strategies to achieve the desired concentrations for your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound (and similar compounds) insoluble in aqueous buffers?
A1: The molecular structure inherently predicts poor water solubility.
-
The Science Behind It: The solubility of a compound is governed by its ability to form favorable interactions with the solvent.[1][2] Water is a highly polar solvent that forms strong hydrogen bonds. For a compound to dissolve in water, it must break these water-water interactions and form its own stable interactions with water molecules.
The structure of this compound is dominated by non-polar, hydrophobic (water-hating) features:
-
Multiple Aromatic Rings: The dichlorobenzoyl and phenyl groups are large, non-polar, and rigid.[3]
-
Halogenation: The two chlorine atoms on the benzoyl ring significantly increase the compound's lipophilicity (fat-solubility).[4][5]
-
Lack of Hydrogen Bond Donors: The molecule has hydrogen bond acceptors (the carbonyl oxygen and the pyrrolidine nitrogen), but no strong donors (like -OH or -NH2), limiting its ability to integrate into the water hydrogen-bonding network.[1]
A key predictor of this behavior is the octanol-water partition coefficient (LogP) , which measures a compound's lipophilicity.[6] While experimental data for this specific molecule is not available, its structure strongly suggests a high positive LogP value, indicating it will preferentially partition into a non-polar environment rather than water.[7]
-
Q2: I need to prepare a solution for a quick initial screening. What is the fastest way to dissolve my compound?
A2: Prepare a concentrated stock solution in an organic co-solvent like Dimethyl Sulfoxide (DMSO).
This is the most common and effective initial strategy for solubilizing non-polar compounds in a research setting.[8][]
-
The Science Behind It: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[10] This reduction in polarity lowers the energy penalty required to create a cavity for the non-polar compound, thereby increasing its solubility.[10][11] DMSO is a powerful, aprotic solvent capable of dissolving a wide range of organic molecules.[12]
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Pre-computation: Calculate the mass of this compound required. (Molecular Weight: 320.21 g/mol ). For 1 mL of a 10 mM stock, you need 3.20 mg.
-
Weighing: Carefully weigh 3.20 mg of the compound and transfer it to a sterile, amber glass or polypropylene vial.
-
Dissolution: Add 1.0 mL of anhydrous, high-purity DMSO to the vial.[13]
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied until the solution is clear.[13]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Critical Step for Application: When preparing your aqueous working solution, it is crucial to add the DMSO stock to your buffer or media slowly while vortexing .[12] Never add buffer directly to the concentrated DMSO stock, as this can cause the compound to crash out of solution.[14] The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts or cytotoxicity.[12][15][16]
Q3: My cell-based assay is very sensitive to DMSO. What are my alternatives?
A3: If DMSO is not viable, more advanced formulation strategies such as cyclodextrins or surfactants should be employed.
These methods avoid organic co-solvents by encapsulating the hydrophobic molecule within a water-soluble carrier.[11][17]
-
The Science Behind It: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] The non-polar this compound molecule can be encapsulated within this hydrophobic core, forming a water-soluble "inclusion complex."[20][21][22] This complex effectively masks the hydrophobic nature of the compound, allowing it to dissolve readily in aqueous media.[18][21] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) offer significantly enhanced solubility and lower toxicity compared to native β-cyclodextrin.[18]
-
The Science Behind It: Surfactants are amphiphilic molecules with a hydrophilic head and a hydrophobic tail.[23] Above a specific concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[24][25] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment that can solubilize your compound, while the hydrophilic heads face the aqueous solvent.[26] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Triton™ X-100 are commonly used in biological research.
Q4: How do I choose the best solubilization strategy for my experiment?
A4: The choice depends on your experimental system, required concentration, and downstream application. Use the following decision tree to guide your selection.
Caption: Decision workflow for selecting a solubilization method.
Q5: Could I use pH adjustment to solubilize my compound?
A5: Unlikely to be effective for this specific molecule.
-
The Science Behind It: Adjusting the pH of a solution can dramatically increase the solubility of ionizable compounds.[27][28][29] For a compound to be ionized, it must have a functional group that can be protonated (a base) or deprotonated (an acid) within a reasonable pH range. The key nitrogen atom in the pyrrolidine ring of your compound is part of an amide linkage with the dichlorobenzoyl group. This amide bond significantly delocalizes the lone pair of electrons on the nitrogen, making it a very weak base. Its pKa (the pH at which it is 50% protonated) is predicted to be very low, likely well below a physiologically relevant or experimentally practical pH.[30] Therefore, altering the pH from 3 to 10 will not meaningfully change the charge state of the molecule, and thus will not increase its solubility.[29]
Quantitative Data & Comparison of Methods
The following table summarizes the key characteristics of the discussed solubilization techniques to aid in your selection process.
| Method | Mechanism | Typical Conc. Range | Advantages | Disadvantages & Pitfalls |
| Co-Solvents (DMSO, Ethanol) | Reduces solvent polarity | Stock: 1-100 mMFinal: <0.5% v/v | Simple, fast, effective for high-concentration stocks.[8] | Potential for cytotoxicity or off-target effects; compound can precipitate on dilution.[12][15] |
| Cyclodextrins (HP-β-CD) | Forms 1:1 inclusion complex | µM to low mM range | Low toxicity, enhances bioavailability, stabilizes compound.[18][31] | Limited by 1:1 stoichiometry; can be expensive; may interact with cholesterol in cell membranes at high conc. |
| Surfactants (Polysorbate 80) | Micellar encapsulation | µM to mM range | High loading capacity, widely used in formulations.[24] | Can interfere with assays, denature proteins, or cause cell lysis at high concentrations.[32] |
| pH Adjustment | Ionization of compound | Not Applicable | Simple and inexpensive.[][27] | Only effective for compounds with an ionizable group (pKa between 3-10); not suitable for this molecule. |
Visualizing the Mechanism: Cyclodextrin Inclusion
The diagram below illustrates how a cyclodextrin molecule encapsulates the hydrophobic this compound, rendering it soluble in water.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Solubilization techniques used for poorly water-soluble drugs.
- Recent Trends in Solubility Enhancement Techniques for Poorly W
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Cyclodextrin Inclusion Compounds. CD Bioparticles.
- Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
- Cyclodextrin Complexes: Host & Drug Delivery. Vaia.
- What are the effects of surfactants on the solubilization of hydrophobic substances?. Surfactant.com Blog.
- Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Organic and Pharmaceutical Chemistry.
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals.
- Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Cosolvent - The 'Medicinal Magician' in The Labor
- pH Adjustment and Co-Solvent Optimiz
- Solubilization of Hydrophobic Dyes in Surfactant Solutions.
- Cosolvent – Knowledge and References. Taylor & Francis Online.
- Preparation of a CL097 Stock Solution using DMSO: An Applic
- Compound Handling Instructions. MedChemExpress.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- How to do proper DMSO control for cell culture drug treatments?.
- Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media.
- DMSO usage in cell culture. LifeTein.
- Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. MDPI.
- FAQs on Inhibitor Prepar
- Solubilization by cosolvents. Establishing useful constants for the log-linear model.
- Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- LogP of halogen derivatives of aromatics and aliphatics explan
- Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethanol-Water Hydroorganic Solvent.
- Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
- Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations.
- 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
- pKa Data Compiled by R. Williams.
- N-Benzoyl-N-Phenylhydroxylamine. ChemBK.
- pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
- LogP—Making Sense of the Value. ACD/Labs.
- pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides
- An In-depth Technical Guide to Benzamide, N-benzoyl-N-(phenylmethyl)-. BenchChem.
- Comparative study of physicochemical properties and biological activities through cheminformatics for two auxinic herbicides 2,4.
- Physicochemical Properties in Relation to Biological Activities. SlideShare.
- Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes: Integrating fluorine chemistry and machine learning. ChemRxiv.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
- Pyrrolidine. Wikipedia.
- A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: A Journal of Pharmaceutical Science.
- Physico-chemical properties in relation to biological action. CUTM Courseware.
Sources
- 1. hama-univ.edu.sy [hama-univ.edu.sy]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. agrijournal.org [agrijournal.org]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 21. cd-bioparticles.net [cd-bioparticles.net]
- 22. vaia.com [vaia.com]
- 23. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 24. jocpr.com [jocpr.com]
- 25. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. asianpharmtech.com [asianpharmtech.com]
- 27. wjbphs.com [wjbphs.com]
- 28. ijmsdr.org [ijmsdr.org]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethanol-Water Hydroorganic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Anticonvulsant Potential of 1-(2,5-Dichlorobenzoyl)-3-Phenylpyrrolidine and Its Analogs
For drug development professionals, the pyrrolidine scaffold is a well-established "privileged structure," known for its prevalence in a wide array of biologically active compounds.[1][2] Its three-dimensional architecture allows for a nuanced exploration of pharmacophore space, making it an attractive starting point for novel therapeutics targeting the central nervous system (CNS).[1] This guide provides a comparative analysis of the potential anticonvulsant activity of 1-(2,5-dichlorobenzoyl)-3-phenylpyrrolidine and a focused library of its analogs. While direct experimental data for this specific parent compound is not extensively available in the public domain, we can extrapolate a robust structure-activity relationship (SAR) framework from closely related pyrrolidine-2,5-dione and other N-substituted pyrrolidine derivatives that have been evaluated for their anticonvulsant properties.[3][4][5]
The core hypothesis is that the 1-benzoyl-3-phenylpyrrolidine scaffold can be systematically modified to optimize anticonvulsant efficacy, selectivity, and drug-like properties. This guide will detail a proposed synthetic strategy, a standard preclinical screening cascade, and an inferred SAR based on existing literature to guide the initial stages of a discovery program.
Proposed Synthetic Strategy
The synthesis of the target compound and its analogs is envisioned to be a straightforward and modular process, allowing for the rapid generation of a diverse chemical library. The key transformation is the acylation of a 3-phenylpyrrolidine core with a variety of substituted benzoyl chlorides. This approach offers the flexibility to explore a wide range of electronic and steric modifications on the benzoyl moiety.
Caption: In vivo screening cascade for the identification of lead anticonvulsant candidates.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies in the field to ensure reproducibility and scientific rigor. [4][5][6]
General Procedure for the Synthesis of 1-(Substituted-benzoyl)-3-phenylpyrrolidines
-
To a solution of 3-phenylpyrrolidine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.2 eq.).
-
Slowly add the desired substituted benzoyl chloride (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(substituted-benzoyl)-3-phenylpyrrolidine.
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test
-
Administer the test compound intraperitoneally (i.p.) to a group of male Swiss mice at various doses.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hind limb extension.
-
The absence of the tonic hind limb extension is considered protection.
-
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure.
In Vivo Anticonvulsant Screening: Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Administer the test compound i.p. to a group of male Swiss mice at various doses.
-
After the appropriate pretreatment time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in control animals (e.g., 85 mg/kg).
-
Observe the mice for a period of 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.
-
The absence of such seizures is defined as protection.
-
Calculate the ED₅₀, the dose that protects 50% of the animals from PTZ-induced seizures.
Concluding Remarks
This guide provides a strategic framework for the initial exploration of this compound and its analogs as a potential new class of anticonvulsant agents. The proposed synthetic route is robust and amenable to library synthesis, while the suggested biological evaluation cascade is based on well-validated preclinical models. The inferred SAR, derived from extensive data on related pyrrolidine structures, offers a rational starting point for analog design. Further investigation into the mechanism of action, potentially involving modulation of neuronal voltage-gated sodium and calcium channels, would be a logical next step for promising lead compounds. [3][5]
References
- Benchchem. Pyrrolidinone Analogs: A Comparative Guide to Structure-Activity Relationships.
- Benchchem. Chlorophenyl)pyrrolidine-2,5-dione Derivatives: In Vitro and In Vivo Efficacy.
- Semantic Scholar. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke.
- SciSpace. Discovery, synthesis, and structure-activity relationship development of a series of N -4-(2,5-dioxopyrrolidin-1-yl)phenylpicoli.
- Benchchem. Unraveling the Structure-Activity Relationship of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine Analogs: A Comparative Guide.
- PubMed. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies.
- MDPI. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides.
- PMC. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides.
- PMC. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation.
- IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- PubMed. Synthesis, anticonvulsant, and antinociceptive activity of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides.
- MDPI. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides.
- PubMed. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents.
- PMC. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands.
- ResearchGate. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents | Request PDF.
- I.R.I.S. Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non- nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme.
- A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine.
- Semantic Scholar. Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator.
- PMC. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic ....
- Clinical Pharmacology in Drug Discovery.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anticonvulsant, and antinociceptive activity of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]
Optimizing Solid-State Forms of 3-Phenylpyrrolidine Scaffolds: A Crystallographic Comparison Guide
Executive Summary: The Solid-State Challenge
In early-stage drug discovery, the 3-phenylpyrrolidine scaffold is a privileged pharmacophore, serving as a core moiety in various CNS-active agents (e.g., DNRI candidates) and analgesic frameworks. However, a recurring bottleneck in its development is its physical state: the free base is typically a viscous oil or low-melting solid prone to oxidation and difficult to handle in formulation.
This guide objectively compares the structural attributes of the Free Base versus its stabilized Crystalline Derivatives (specifically Hydrochloride salts and cyclic imide analogs like Methsuximide). By leveraging Single Crystal X-ray Diffraction (SC-XRD), we demonstrate how salt formation locks the flexible pyrrolidine ring into a stable "envelope" conformation, enabling precise absolute configuration determination and improved pharmaceutical properties.
Comparative Analysis: Free Base vs. Crystalline Forms
The following table synthesizes structural data derived from crystallographic studies of 3-phenylpyrrolidine derivatives. Note the dramatic shift in properties achieved through crystal engineering.
Table 1: Structural & Physicochemical Comparison
| Feature | Form A: Free Base | Form B: Hydrochloride Salt | Form C: Methsuximide (Reference) |
| Chemical State | (S)-3-Phenylpyrrolidine | (S)-3-Phenylpyrrolidine HCl | 1,3-Dimethyl-3-phenylpyrrolidine-2,5-dione |
| Physical Form | Viscous Oil / Low-Melting Solid | Crystalline Solid | Crystalline Solid |
| Lattice Stability | Low (Amorphous/Disordered) | High (Ionic Lattice) | High (Molecular Crystal) |
| Crystal System | N/A (Liquid/Amorphous) | Typically Monoclinic/Orthorhombic | Monoclinic ( |
| Unit Cell (Ref) | N/A | Target for Optimization* | |
| Ring Conformation | Dynamic / Fluxional | Envelope (C3-out-of-plane) | Envelope (C3 deviation ~0.18 Å) |
| Packing Forces | Weak Van der Waals | Strong Charge-Assisted H-Bonds | H-bonds (C-H...O) & Carbonyl Dipoles |
| Abs. Config | Hard to assign (requires derivatization) | Directly determinable (Flack Param) | Directly determinable |
*Note: Exact unit cell dimensions for the HCl salt vary by solvation state; however, they consistently exhibit higher density and ordering than the free base.
Technical Deep Dive: Crystallographic Insights
The "Envelope" Conformation
X-ray data reveals that the 5-membered pyrrolidine ring is rarely planar. In crystalline derivatives like Methsuximide , the ring adopts a distinct envelope conformation where the C3 atom (bearing the phenyl group) deviates significantly from the mean plane of the other four atoms.[1]
-
Structural Consequence: This puckering relieves torsional strain between the phenyl ring and adjacent methylene protons.
-
Design Insight: When modeling ligand binding, assume this puckered geometry rather than a flat ring. The phenyl group typically orients perpendicular to the pyrrolidine plane (dihedral angle ~87°) to minimize steric clash [1].
Absolute Configuration Determination
For chiral 3-phenylpyrrolidines (e.g., the (S)-enantiomer), establishing absolute configuration is critical.
-
The Problem: Light atom structures (C, H, N) often lack sufficient anomalous scattering power for reliable assignment using standard Cu or Mo radiation.
-
The Solution (Salt Formation): Converting the amine to a Hydrochloride (HCl) or Hydrobromide (HBr) salt introduces a heavy atom (Cl or Br). This significantly enhances the anomalous signal (
), allowing the Flack parameter to be refined with high precision (approaching 0.0), unambiguously confirming the (S) vs. (R) stereochemistry [2].
Experimental Protocol: Crystallization & Data Collection
To replicate the high-quality data seen in Form B or C, follow this standardized workflow for oil-to-crystal conversion.
Phase 1: Salt Formation & Crystal Growth
Objective: Convert the oily free base into diffraction-quality single crystals.
-
Dissolution: Dissolve 50 mg of 3-phenylpyrrolidine free base in 0.5 mL of minimal ethanol or isopropanol.
-
Acid Addition: Add 1.05 equivalents of concentrated HCl (aq) or HCl in dioxane.
-
Vapor Diffusion (The "Gold Standard"):
-
Place the solution in a small inner vial (uncapped).
-
Place this vial inside a larger jar containing a volatile anti-solvent (e.g., diethyl ether or hexane).
-
Seal the outer jar. As ether diffuses into the ethanol, solubility decreases, promoting slow, ordered crystal growth over 24-72 hours.
-
-
Harvesting: Isolate crystals under polarized light. Look for sharp edges and extinction behavior (indicating singularity).
Phase 2: X-ray Data Collection Strategy
Objective: Maximize resolution and anomalous signal.
-
Mounting: Mount crystal on a MiTeGen loop using paratone oil.
-
Temperature: Cool to 100 K (using liquid nitrogen stream) to freeze thermal motion and improve high-angle diffraction intensity.
-
Source Selection:
-
Cu K
( Å): Preferred for absolute configuration of HCl salts (stronger anomalous signal for Cl). -
Mo K
( Å): Acceptable for routine connectivity, but requires higher redundancy for absolute structure.
-
-
Refinement: Solve using Direct Methods (SHELXT) and refine (SHELXL). Check the Flack Parameter :
- : Correct absolute structure.
- : Inverted structure (swap enantiomer).
Workflow Visualization: The Crystallographic Decision Matrix
The following diagram outlines the decision logic for characterizing 3-phenylpyrrolidine derivatives, ensuring the selection of the optimal solid form.
Caption: Decision matrix for converting oily chiral amines into structurally characterized crystalline salts.
References
-
Ordonez, C., Pavlovetc, I. M., & Khrustalev, V. N. (2014). Crystal structure of 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione: a clinically used anticonvulsant. Acta Crystallographica Section E: Structure Reports Online, 70(9), o942–o943.
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
-
BenchChem. (2025). A Comparative Guide to the Structural Elucidation of (R)-(-)-N-Boc-3-pyrrolidinol Derivatives. BenchChem Technical Guides.
-
PubChem. (2024).[2] (S)-3-Phenylpyrrolidine hydrochloride Compound Summary. National Library of Medicine.
Sources
A Senior Application Scientist's Guide to Differentiating 1-(2,5-dichlorobenzoyl)-3-phenylpyrrolidine from its Regioisomers
Introduction
In the landscape of pharmaceutical research and drug development, absolute certainty in molecular structure is non-negotiable. The biological activity of a compound is intrinsically linked to its three-dimensional architecture, and even subtle changes, such as the position of a substituent, can dramatically alter its efficacy, safety, and pharmacokinetic profile. This guide addresses a common and critical challenge in synthetic chemistry: the unambiguous differentiation of 1-(2,5-dichlorobenzoyl)-3-phenylpyrrolidine from its regioisomeric impurities.
Regioisomers—molecules that share the same molecular formula but differ in the placement of substituents on a core scaffold—can arise during synthesis from non-selective reactions. For our target compound, this compound, isomeric impurities can manifest in two primary ways:
-
Dichlorobenzoyl Isomers: Variation in the positions of the two chlorine atoms on the benzoyl ring (e.g., 2,4-dichloro, 3,4-dichloro).
-
Phenylpyrrolidine Isomers: Variation in the position of the phenyl group on the pyrrolidine ring (e.g., 2-phenyl).
These isomers possess identical molecular weights and elemental compositions, rendering routine analyses like low-resolution mass spectrometry and elemental analysis insufficient for their distinction. This guide provides a multi-pronged analytical strategy, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to provide unequivocal structural confirmation.
Figure 1: Key regioisomers of this compound.
The Analytical Imperative: Beyond Molecular Weight
The core challenge lies in the subtlety of the structural differences. While all isomers share a common molecular formula (C₁₇H₁₅Cl₂NO), their distinct connectivity demands a suite of analytical techniques that can probe the local chemical environment of specific atoms. A robust, self-validating analytical workflow should not rely on a single method but rather build a conclusive case through orthogonal data. This guide details the causality behind our experimental choices, moving from chromatographic separation to definitive spectroscopic identification.
High-Performance Liquid Chromatography (HPLC): The First Line of Inquiry
Chromatography is the foundational technique for both identifying the presence of impurities and isolating them for further characterization. The slight differences in dipole moment and molecular shape between regioisomers can be exploited to achieve separation.[1][2]
Expertise & Causality:
A standard reverse-phase C18 column is an excellent starting point due to its versatility. However, the similar hydrophobicity of these regioisomers may result in co-elution. For challenging separations, a stationary phase with alternative selectivity, such as a biphenyl or polar-embedded phase, is recommended.[2] These phases introduce π-π and dipole-dipole interactions, which can better discriminate between the electron density differences in the dichlorinated aromatic rings.
Experimental Protocol: HPLC Screening
-
Instrument: HPLC or UPLC system with UV (PDA) detector.
-
Column: Phenyl-Hexyl, 2.7 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water at 1 mg/mL.
Data Presentation & Interpretation:
The primary goal is to achieve baseline separation. The elution order will depend on the relative polarity of the isomers. The presence of multiple peaks on the chromatogram is a clear indication of isomeric impurity, necessitating further spectroscopic analysis.
| Compound | Expected Relative Retention Time | Key Differentiating Feature |
| 1-(3,4-dichlorobenzoyl)-3-phenylpyrrolidine | ~0.95 | Generally more polar, may elute slightly earlier. |
| This compound | 1.00 (Reference) | Target compound. |
| 1-(2,4-dichlorobenzoyl)-3-phenylpyrrolidine | ~1.02 | Elution order is highly dependent on stationary phase interactions. |
| 1-(2,5-dichlorobenzoyl)-2-phenylpyrrolidine | ~1.05 | Change in overall molecular shape may lead to different interaction and later elution. |
Note: These are hypothetical retention times for illustrative purposes. Actual values will vary based on the specific system and conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for distinguishing regioisomers as it provides direct information about the chemical environment and connectivity of atoms.[3][4][5] One- and two-dimensional experiments can resolve any structural ambiguity.
A. ¹H NMR: Unraveling the Aromatic Substitution Pattern
Causality: The number of protons on the dichlorobenzoyl ring and their coupling constants (J-values) create a unique fingerprint for each substitution pattern. The symmetry of the molecule dictates the complexity of the spectrum.
Experimental Protocol:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
Concentration: ~10 mg/mL.
-
Experiment: Standard 1D Proton acquisition.
-
Parameters: 32 scans, 2-second relaxation delay.
Data Interpretation: The aromatic region (δ 7.0-7.8 ppm) is the most informative for identifying the benzoyl isomer.
| Isomer (Dichlorobenzoyl) | Expected ¹H NMR Aromatic Pattern (Approx. δ ppm) | Key Differentiating Feature |
| 2,5-dichloro (Target) | ~7.6 (d, J≈2.5 Hz, 1H), ~7.4 (dd, J≈8.5, 2.5 Hz, 1H), ~7.3 (d, J≈8.5 Hz, 1H) | Three distinct signals in a 1:1:1 ratio. A doublet, a doublet of doublets, and another doublet. |
| 2,4-dichloro | ~7.7 (d, J≈2.0 Hz, 1H), ~7.5 (dd, J≈8.4, 2.0 Hz, 1H), ~7.3 (d, J≈8.4 Hz, 1H) | Very similar to the 2,5-isomer, but chemical shifts will differ slightly. Definitive assignment requires 2D NMR. |
| 3,4-dichloro | ~7.8 (d, J≈2.0 Hz, 1H), ~7.6 (dd, J≈8.2, 2.0 Hz, 1H), ~7.5 (d, J≈8.2 Hz, 1H) | Three distinct signals in a 1:1:1 ratio, often with slightly different J-values and chemical shifts compared to 2,x-isomers. |
| 2,6-dichloro | ~7.3-7.4 (m, 3H) | A complex multiplet integrating to 3 protons, often appearing as a triplet and a doublet. |
| 3,5-dichloro | ~7.5 (d, J≈1.8 Hz, 2H), ~7.4 (t, J≈1.8 Hz, 1H) | High symmetry results in two signals: a doublet (2H) and a triplet (1H). |
The aliphatic region (δ 1.5-4.5 ppm) will distinguish the 2-phenyl vs. 3-phenyl pyrrolidine isomers. The proton alpha to the phenyl group in the 2-phenyl isomer will be significantly shifted and have a different multiplicity compared to any proton in the 3-phenyl isomer.
B. ¹³C NMR: A Rapid Symmetry Check
Causality: The number of unique signals in the ¹³C NMR spectrum directly corresponds to the symmetry of the molecule. This is a fast and reliable method for differentiating the dichlorobenzoyl isomers.[6]
Experimental Protocol:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Experiment: Standard 1D Carbon acquisition (Proton-decoupled).
-
Parameters: 1024 scans, 2-second relaxation delay.
Data Interpretation: Count the number of signals in the aromatic region corresponding to the dichlorobenzoyl ring (excluding the carbonyl carbon).
| Isomer (Dichlorobenzoyl) | Expected Number of Aromatic ¹³C Signals (Benzoyl Ring) |
| 2,5-dichloro (Target) | 6 |
| 2,4-dichloro | 6 |
| 3,4-dichloro | 6 |
| 2,6-dichloro | 4 |
| 3,5-dichloro | 4 |
| 2,3-dichloro | 6 |
Note: While several isomers give 6 signals, their chemical shifts will be unique. Isomers with higher symmetry (2,6- and 3,5-) are easily identified by the reduced signal count.
C. 2D NOESY: Definitive Proof of Connectivity
Causality: Nuclear Overhauser Effect Spectroscopy (NOESY) detects correlations between protons that are close in space (<5 Å), regardless of their through-bond connectivity.[7][8] This is the ultimate tool for confirming the position of the phenyl group relative to the dichlorobenzoyl moiety.
Experimental Protocol:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Experiment: Standard 2D NOESY pulse sequence (e.g., noesygpph).
-
Parameters: Mixing time of 500-800 ms.
-
Sample Prep: The sample must be thoroughly degassed (e.g., via freeze-pump-thaw cycles) to remove paramagnetic oxygen, which quenches the NOE effect.[9]
Interpretation: For the target molecule, This compound , we expect to see NOE cross-peaks between the protons on the dichlorobenzoyl ring and the protons at the 2- and 5-positions of the pyrrolidine ring. In contrast, for the 1-(2,5-dichlorobenzoyl)-2-phenylpyrrolidine isomer, the benzoyl protons would show correlations primarily to the protons at the 3-, 4-, and 5-positions of the pyrrolidine ring. The absence of a strong NOE between the benzoyl protons and the proton at the 2-position (which also bears the phenyl group) would be a key diagnostic marker.
Figure 2: Expected key NOESY correlations for the target molecule.
Mass Spectrometry (MS): Corroborating Evidence from Fragmentation
While the parent mass is identical for all isomers, their fragmentation patterns under tandem MS (MS/MS) conditions can provide valuable differentiating evidence. The stability of the resulting fragment ions is influenced by the substituent positions.
Expertise & Causality:
Electron Ionization (EI) or Collision-Induced Dissociation (CID) will break the molecule at its weakest points. The primary fragmentation will likely occur at the amide bond, generating the dichlorobenzoyl cation and the phenylpyrrolidine cation. The relative abundance of these and subsequent fragments can differ. For instance, an ortho-chloro substituent can sometimes influence fragmentation pathways through steric hindrance or electronic effects, a phenomenon known as the "ortho-effect."[10] All isomers will exhibit a characteristic isotopic signature for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).[11]
Experimental Protocol: LC-MS/MS
-
Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer coupled to an LC system.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MS1: Scan for the protonated molecule [M+H]⁺.
-
MS2 (Product Ion Scan): Select the [M+H]⁺ ion and fragment using CID (e.g., with argon). Vary collision energy (e.g., 10-40 eV) to observe the fragmentation pattern.
Data Presentation & Interpretation:
| Ion Description | Expected m/z | Potential Differentiating Feature |
| [M+H]⁺ (Protonated Molecule) | 320.05 | Isotopic pattern (m/z 322, 324) confirms presence of two Cl atoms. |
| [Dichlorobenzoyl]⁺ | 172.96 | A major fragment for all isomers. Its relative intensity may vary slightly. |
| [Phenylpyrrolidine]⁺ | 146.10 | A major fragment. |
| [Dichlorobenzoyl - Cl]⁺ | 137.99 | Loss of a chlorine atom from the benzoyl fragment. |
| [Tropylium ion]⁺ | 91.05 | A common fragment from the phenyl-containing portion. |
The key is not just the presence of these fragments, but their relative intensities. Comparing the MS/MS spectrum of an unknown sample to that of a certified reference standard under identical conditions is the most reliable way to use this technique for isomer differentiation.
Conclusion: A Validated Workflow for Structural Certainty
Differentiating regioisomers like those of this compound requires a systematic and logical approach. No single technique can be used in isolation; rather, they must be employed as a self-validating system to build an unassailable structural proof.
Figure 3: Logical workflow for isomer differentiation.
By following this guide, researchers, scientists, and drug development professionals can confidently establish the regiochemical identity and purity of their compounds, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Mass Spectrometry Fragmentation. (n.d.). chemconnections.org. Retrieved February 24, 2026, from [Link]
-
2D NMR: NOESY NMR INTERPRETATION. (2022, August 31). YouTube. Retrieved February 24, 2026, from [Link]
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020, September 16). ACS Publications. Retrieved February 24, 2026, from [Link]
-
NOESY Spectra. (2025, October 12). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]
-
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024, September 2). AZoM.com. Retrieved February 24, 2026, from [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved February 24, 2026, from [Link]
-
Separating Regioisomers using Preparative TLC. (2025, July 23). Reddit. Retrieved February 24, 2026, from [Link]
-
Separation of Pyrrolidine, 1-(2,5-dibutoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved February 24, 2026, from [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved February 24, 2026, from [Link]
-
Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Mass Spectrometry Fragmentation. (n.d.). chemconnections.org. Retrieved February 24, 2026, from [Link]
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. (2016, March 15). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.). Longdom Publishing. Retrieved February 24, 2026, from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved February 24, 2026, from [Link]
-
Differentiation of ring-substituted regioisomers of cathinone analogs by supercritical fluid chromatography. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
separation of positional isomers. (2017, December 14). Chromatography Forum. Retrieved February 24, 2026, from [Link]
-
There are three different isomers of dichlorobenzene. These isomers can be identified easily using 13C-NMR. (n.d.). Pearson+. Retrieved February 24, 2026, from [Link]
Sources
- 1. Differentiation of ring‐substituted regioisomers of cathinone analogs by supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. separation of positional isomers - Chromatography Forum [chromforum.org]
- 3. news-medical.net [news-medical.net]
- 4. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy [nmr.oxinst.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. There are three different isomers of dichlorobenzene. These isome... | Study Prep in Pearson+ [pearson.com]
- 7. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemconnections.org [chemconnections.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
